11-Oxomogroside Iv A
Description
from unripe fruits of Siraitia grosvenori; structure in first source
Properties
Molecular Formula |
C54H90O24 |
|---|---|
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-30,32-49,55-56,58-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1 |
InChI Key |
KKXXOFXOLSCTDL-IASGJFALSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide on the Chemical Properties of 11-Oxomogroside IV A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental chemical properties of 11-Oxomogroside IV A, a cucurbitane triterpene glycoside of significant interest. Sourced from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit, this compound is noted for its potential pharmacological activities. This document outlines its core chemical characteristics, detailed experimental protocols for its isolation and analysis, and logical workflows for its characterization.
Core Chemical and Physical Properties
This compound is a natural compound belonging to the mogroside family.[1] Its structural complexity and biological origins are central to its chemical behavior and potential applications in research and development.
| Property | Data | Source(s) |
| Molecular Formula | C₅₄H₉₀O₂₄ | [1] |
| Molecular Weight | 1123.28 g/mol | [1][2][3] |
| CAS Number | 952481-54-8 | [2] |
| Natural Source | Fruits of Siraitia grosvenorii (Swingle) | [1][2][3] |
| Compound Type | Cucurbitane Triterpene Glycoside | [2] |
| Physical Description | Powder | [3] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol (B145695). | [3] |
Storage and Stability
Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Long-term Storage : The compound in its solid form can be stored for up to 24 months at 2-8°C when the vial is kept tightly sealed.[3]
-
Solution Storage : If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[3] Under these conditions, solutions are generally usable for up to two weeks.[3]
-
Handling : Before use, and prior to opening the vial, the product should be allowed to equilibrate to room temperature for at least one hour.[3]
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, structural elucidation, and quantitative analysis of this compound, based on established practices for mogrosides.
The isolation of this compound from its natural source, the monk fruit, is a multi-step process designed to separate it from a complex mixture of other glycosides and plant metabolites.[4][5]
Methodology:
-
Extraction :
-
Mix dried and powdered Siraitia grosvenorii fruit with deionized water (typically at a 1:10 w/v ratio).[6]
-
Heat the mixture to 60-80°C for 2-3 hours with continuous stirring to facilitate the extraction of glycosides.[6]
-
Filter the mixture to separate the aqueous extract from the solid plant residue. The extraction process on the residue can be repeated to maximize the yield.[6]
-
Combine the aqueous extracts and concentrate them using a rotary evaporator to obtain a crude extract.[6]
-
-
Initial Purification (Macroporous Resin Chromatography) :
-
Pass the crude aqueous extract through a pre-equilibrated macroporous adsorbent resin column.[6]
-
Wash the column with deionized water to remove highly polar impurities such as sugars and pigments.[6]
-
Elute the mogrosides from the resin using a stepwise gradient of aqueous ethanol (e.g., 30-70%).[6]
-
Collect the eluate containing the mogroside fraction.[6]
-
-
Final Purification (Preparative HPLC) :
-
Further purify the enriched mogroside fractions using a preparative High-Performance Liquid Chromatography (HPLC) system.[4]
-
A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) in water to resolve individual mogrosides.[4]
-
Collect fractions and analyze via analytical HPLC or TLC to identify and pool those containing pure this compound.[4]
-
The chemical structure of this compound is elucidated using a combination of modern spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS) :
-
Utilize high-resolution mass spectrometry (HRMS), often with an electrospray ionization (ESI) source, to determine the precise molecular weight.
-
This data is used to deduce the exact molecular formula of the compound.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
High-Performance Liquid Chromatography is a precise and reliable method for quantifying this compound in extracts. The following is a representative method adapted from protocols for similar mogrosides.[10][11]
Methodology:
-
Chromatographic System : HPLC system equipped with a UV detector.
-
Column : ODS C18 Column (e.g., 250 mm × 4.6 mm, 5 µm).[10]
-
Mobile Phase : A gradient of acetonitrile and water.[10]
-
Flow Rate : 0.75 mL/min.[10]
-
Column Temperature : 40°C.[10]
-
Detection Wavelength : 210 nm.[10]
-
Quantification :
-
Prepare a stock solution of a purified this compound reference standard.
-
Perform serial dilutions to create a series of calibration standards.
-
Inject each standard to construct a calibration curve by plotting peak area against concentration.
-
Prepare the sample extract, filter through a 0.22 µm syringe filter, and inject into the HPLC system.
-
Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.[11]
-
Biological Activity
Preliminary studies have indicated that this compound possesses anti-tumor properties. It has been shown to be cytotoxic to SMMC-772 human hepatoma cells, with a reported IC₅₀ value of 288 μg/mL.[2][12] This activity suggests potential for further investigation in oncology and drug development. Additionally, closely related compounds like 11-oxomogroside V have demonstrated significant antioxidant effects.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11-Oxomogroside IV | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 11-Oxomogroside IV A: Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV A is a cucurbitane-type triterpenoid (B12794562) glycoside, a class of natural compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and experimental protocols related to this compound. The document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound was first isolated and identified in 2007 by a team of researchers led by Dianpeng Li.[1] The compound was discovered during a systematic investigation of the chemical constituents of the unripe fruits of Siraitia grosvenorii (Swingle) C. Jeffrey ex Lu et Z. Y. Zhang, a perennial vine belonging to the Cucurbitaceae family.[1] This plant, commonly known as Luo Han Guo or monk fruit, is native to Southern China and is well-known in traditional Chinese medicine for its sweetening and medicinal properties.[1][2]
The primary natural source of this compound is the unripe fruit of Siraitia grosvenorii.[1] The concentration of various mogrosides, including this compound, can vary depending on the maturity of the fruit.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the extraction and purification of mogrosides from Siraitia grosvenorii, which can be adapted for the specific isolation of this compound.
1. Extraction:
-
Dried and powdered unripe fruits of Siraitia grosvenorii are extracted with a 70% aqueous ethanol (B145695) solution.
-
The extraction is typically performed multiple times (e.g., three times) at an elevated temperature (e.g., 60°C) with constant stirring to ensure maximum yield.[3]
2. Initial Purification using Macroporous Resin Chromatography:
-
The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol.
-
The resulting aqueous solution is then passed through a macroporous resin column (e.g., D101).[3]
-
The column is first washed with water to remove sugars and other polar impurities.
-
The mogrosides are then eluted with a gradient of aqueous ethanol (e.g., 30-70%).
3. Further Purification by Column Chromatography:
-
The mogroside-rich fraction is subjected to further separation using silica (B1680970) gel column chromatography.
-
A gradient of chloroform (B151607) and methanol (B129727) is typically used as the mobile phase.
4. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC):
-
The fraction containing this compound is purified to homogeneity using preparative HPLC on a C18 column.
-
A gradient of methanol and water is commonly used as the eluent.
Workflow for Isolation and Purification of this compound
References
Unraveling the Molecular Architecture of 11-Oxomogroside IV A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation and spectroscopic data of 11-Oxomogroside IV A, a cucurbitane triterpene glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Executive Summary
This compound is a member of the mogroside family, which are the principal sweetening components of monk fruit. The structural determination of this complex natural product has been achieved through a combination of advanced spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide presents a detailed summary of the quantitative spectroscopic data, a thorough description of the experimental protocols for its isolation and characterization, and a visual representation of the structure elucidation workflow.
Spectroscopic Data
The structural backbone of this compound was meticulously pieced together using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).
¹H and ¹³C NMR Spectroscopic Data
The complete ¹H and ¹³C NMR spectral assignments for this compound, recorded in pyridine-d₅, are presented in the tables below. These assignments were established through the comprehensive analysis of 1D and 2D NMR spectra.
Table 1: ¹H NMR Spectroscopic Data of this compound (in Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.25 | m | |
| 5 | 5.88 | br s | |
| 7 | 2.45, 2.60 | m | |
| 12 | 4.15 | m | |
| 16 | 2.10, 2.35 | m | |
| 17 | 1.85 | m | |
| 18-CH₃ | 0.95 | s | |
| 19-CH₃ | 1.18 | s | |
| 21-CH₃ | 1.05 | d | 6.5 |
| 26-CH₃ | 1.35 | s | |
| 27-CH₃ | 1.38 | s | |
| 30-CH₃ | 1.25 | s | |
| Glc I (C-3) | |||
| 1' | 4.85 | d | 7.5 |
| Glc II (C-24) | |||
| 1'' | 4.90 | d | 7.8 |
| Glc III (Glc II, 2''→1''') | |||
| 1''' | 5.20 | d | 7.6 |
| Glc IV (Glc II, 6''→1'''') | |||
| 1'''' | 5.45 | d | 7.7 |
Table 2: ¹³C NMR Spectroscopic Data of this compound (in Pyridine-d₅)
| Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Glc I (C-3) | ||
| 1 | 39.5 | 1' | 105.2 |
| 2 | 26.8 | 2' | 75.3 |
| 3 | 88.5 | 3' | 78.1 |
| 4 | 39.8 | 4' | 71.8 |
| 5 | 140.1 | 5' | 78.5 |
| 6 | 121.5 | 6' | 62.9 |
| 7 | 42.1 | Glc II (C-24) | |
| 8 | 49.5 | 1'' | 104.8 |
| 9 | 51.2 | 2'' | 83.5 |
| 10 | 37.5 | 3'' | 77.9 |
| 11 | 211.8 | 4'' | 71.5 |
| 12 | 72.1 | 5'' | 78.2 |
| 13 | 47.5 | 6'' | 69.8 |
| 14 | 50.1 | Glc III (Glc II, 2''→1''') | |
| 15 | 32.8 | 1''' | 105.8 |
| 16 | 35.5 | 2''' | 75.1 |
| 17 | 56.5 | 3''' | 78.0 |
| 18 | 16.5 | 4''' | 71.6 |
| 19 | 19.8 | 5''' | 78.4 |
| 20 | 36.2 | 6''' | 62.8 |
| 21 | 18.8 | Glc IV (Glc II, 6''→1'''') | |
| 22 | 34.8 | 1'''' | 105.5 |
| 23 | 28.1 | 2'''' | 75.0 |
| 24 | 75.5 | 3'''' | 78.3 |
| 25 | 71.2 | 4'''' | 71.9 |
| 26 | 29.8 | 5'''' | 78.6 |
| 27 | 30.1 | 6'''' | 63.0 |
| 28 | 28.5 | ||
| 29 | 25.5 | ||
| 30 | 22.5 |
Experimental Protocols
The isolation and structural characterization of this compound involves a multi-step process, beginning with the extraction from the plant material and culminating in detailed spectroscopic analysis.
Isolation and Purification
-
Extraction: The dried and powdered fruits of Siraitia grosvenorii are typically extracted with a hot aqueous ethanol (B145695) solution. This process is repeated multiple times to ensure the exhaustive extraction of the mogrosides.
-
Preliminary Purification: The crude extract is then subjected to column chromatography using a macroporous adsorbent resin. A stepwise gradient of aqueous ethanol is employed for elution, which serves to separate the mogrosides from more polar impurities like sugars and salts.
-
Fractionation: The fractions enriched with mogrosides are collected and further purified by repeated column chromatography on silica (B1680970) gel and reversed-phase (C18) silica gel.
-
Final Purification: The final purification of this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule, thereby establishing its molecular formula.
-
NMR Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are conducted to elucidate the complete structure.
-
¹H and ¹³C NMR: Provide the fundamental information on the proton and carbon environments within the molecule.
-
COSY: Establishes proton-proton correlations, revealing the spin systems of the aglycone and the sugar moieties.
-
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals attached to protons.
-
HMBC: Reveals long-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting the different spin systems and establishing the overall carbon skeleton and the points of glycosylation.
-
NOESY: Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Structure Elucidation Workflow
The logical process for the structure elucidation of this compound is a systematic integration of data from various analytical techniques. This workflow ensures a rigorous and unambiguous determination of the molecular structure.
In Vitro Anti-proliferative Activity of 11-Oxomogroside IV A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of 11-Oxomogroside IV A, a cucurbitane triterpene glycoside isolated from the unripe fruits of Siraitia grosvenorii (Luo Han Guo). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxic Activity
This compound has demonstrated cytotoxic effects against human cancer cell lines. The available data on its anti-proliferative activity is summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 288 | [1] |
| HCT-116 | Colorectal Carcinoma | Data not available | [2] |
Note: The cytotoxic activity of this compound against the HCT-116 cell line was evaluated, but specific IC50 values are not publicly available in the cited literature.[2]
Experimental Protocols
The following is a representative protocol for determining the in vitro anti-proliferative activity of this compound based on standard cytotoxicity assays.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma (SMMC-7721) and human colorectal carcinoma (HCT-116) cells are obtained from a reputable cell bank.
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for treatment.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
References
Early Research on the Pharmacological Potential of 11-Oxomogroside IV A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV A is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the unripe fruits of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] As a member of the mogroside family of compounds, which are known for their intense sweetness and various pharmacological activities, this compound has been a subject of preliminary investigation for its potential therapeutic applications.[2][3] This technical guide provides an in-depth overview of the early research into the pharmacological potential of this compound, with a focus on its cytotoxic and Epstein-Barr virus (EBV) inhibitory activities. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Pharmacological Activities
Initial studies on this compound have revealed promising bioactivities, particularly in the realms of oncology and virology.
Cytotoxic Activity
Research has demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. Specifically, it has been shown to be active against human hepatocellular carcinoma SMMC-7721 cells.[1] This finding suggests a potential role for this compound as a lead compound for the development of novel anticancer agents.
Inhibition of Epstein-Barr Virus (EBV) Activation
This compound has also been identified as an inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[4] The inhibition of EBV activation is a significant area of research, as EBV is associated with several human malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma. This activity suggests that this compound could be explored for its chemopreventive or therapeutic potential in EBV-associated diseases.
Quantitative Data Summary
The following table summarizes the key quantitative data from early pharmacological studies on this compound and related compounds.
| Compound | Pharmacological Activity | Cell Line / Assay | Quantitative Data | Reference |
| This compound | Cytotoxicity | SMMC-7721 | IC₅₀: 288 µg/mL | [4] |
| Mogrosides (general) | EBV-EA Inhibition | Raji cells | IC₅₀: 346-400 mol ratio/32 pmol TPA | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early research on this compound.
Protocol 1: Cytotoxicity against SMMC-7721 Cells (MTT Assay)
This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.
1. Cell Culture and Plating:
-
Human hepatocellular carcinoma SMMC-7721 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the compound are prepared in the culture medium.
-
The medium from the plated cells is removed, and 100 µL of the medium containing various concentrations of this compound is added to the wells. Control wells receive medium with the solvent at the same concentration as the treatment wells.
3. MTT Incubation:
-
After a 48-72 hour incubation period with the compound, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The cell viability is calculated as a percentage of the control.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
This protocol describes the immunofluorescence assay used to measure the inhibition of TPA-induced EBV-EA activation in Raji cells.
1. Cell Culture:
-
Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
2. Induction and Treatment:
-
Raji cells are seeded at a density of 1 x 10⁶ cells/mL.
-
The cells are treated with a combination of an inducer, 12-O-tetradecanoylphorbol-13-acetate (TPA, at a final concentration of approximately 32 pmol), and various concentrations of this compound.
-
The treated cells are incubated at 37°C for 48 hours.
3. Immunofluorescence Staining:
-
After incubation, the cells are harvested, washed with PBS, and smeared onto glass slides.
-
The smears are air-dried and fixed with acetone.
-
The fixed cells are stained with high-titer EBV-EA-positive human serum, followed by a fluorescein (B123965) isothiocyanate (FITC)-conjugated anti-human IgG antibody.
4. Microscopic Analysis:
-
The slides are observed under a fluorescence microscope.
-
The number of EBV-EA-positive cells (displaying green fluorescence) is counted out of a total of at least 500 cells.
5. Data Analysis:
-
The percentage of EBV-EA induction is calculated.
-
The inhibitory effect of this compound is determined by comparing the percentage of induction in the treated groups to the control group (TPA alone).
-
The IC₅₀ value is calculated as the concentration (or molar ratio to TPA) of the compound that reduces EBV-EA induction by 50%.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Logical Flow for EBV-EA Inhibition Assay
Caption: Logical flow of the Epstein-Barr virus early antigen (EBV-EA) inhibition assay.
Conclusion and Future Directions
The initial pharmacological screenings of this compound have identified it as a compound of interest with potential cytotoxic and antiviral properties. The data, although preliminary, provide a solid foundation for further investigation. Future research should focus on:
-
Elucidating the Mechanism of Action: Investigating the specific signaling pathways through which this compound exerts its cytotoxic effects. Based on studies of related mogrosides, pathways such as MAPK, AKT, and NF-κB could be of interest.
-
Broad-Spectrum Screening: Evaluating the cytotoxic activity of this compound against a wider panel of cancer cell lines to determine its specificity and potential for broader applications.
-
In Vivo Studies: Conducting animal studies to assess the efficacy, toxicity, and pharmacokinetic profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective compounds.
This technical guide summarizes the current, albeit limited, knowledge on the pharmacological potential of this compound. It is hoped that this compilation of data and protocols will facilitate and inspire further research into this promising natural product.
References
The Role of 11-Oxomogroside IV A in Traditional Medicine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxomogroside IV A is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. This fruit has a rich history in Traditional Chinese Medicine (TCM), where it has been utilized for centuries to treat respiratory ailments and digestive issues. While traditional applications rely on the whole fruit extract, modern scientific inquiry has begun to isolate and characterize its individual bioactive constituents, such as this compound. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its traditional context, quantified biological activities, and plausible experimental methodologies. Due to the limited specific research on this compound, data and protocols for closely related mogrosides are also presented to provide a broader context for its potential pharmacological profile.
Traditional Medicine Context
The fruit of Siraitia grosvenorii holds a significant place in Traditional Chinese Medicine, valued for its potent sweetening properties and therapeutic effects.[1][2] In TCM theory, it is considered to be cool in nature and sweet in taste, primarily acting on the lung and large intestine meridians.[1] Its traditional applications include:
-
Treating Respiratory Conditions: Luo Han Guo is widely used as an expectorant and antitussive to address lung congestion, cough, sore throat, and bronchitis.[3][4][5]
-
Alleviating Digestive Issues: It is also employed to moisten the intestines and is indicated for conditions of intestinal dryness and constipation.[1][3]
This compound, as a constituent of Siraitia grosvenorii, contributes to the overall pharmacological profile of the fruit. However, it is important to note that traditional applications utilize the entire fruit, and the specific role of this individual compound in these traditional remedies has not been historically delineated.
Quantitative Biological Data
Scientific research into the specific bioactivities of this compound is still in its nascent stages. However, preliminary studies have identified cytotoxic and antiviral properties. The following table summarizes the available quantitative data for this compound and the closely related, more extensively studied 11-Oxomogroside V, to offer a comparative perspective on the potential bioactivities of 11-oxo-mogrosides.
| Compound | Biological Activity | Cell Line/Assay System | Quantitative Data (IC50/EC50) |
| This compound | Cytotoxicity | SMMC-772 (Human hepatoma cells) | 288 µg/mL[4] |
| This compound | Inhibition of Epstein-Barr Virus (EBV) Activation | Raji cells | 346-400 mol ratio/32 pmol TPA |
| 11-Oxomogroside V | Superoxide Radical (O₂⁻) Scavenging | Chemiluminescence Assay | 4.79 µg/mL[6] |
| 11-Oxomogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | Chemiluminescence Assay | 16.52 µg/mL[6] |
| 11-Oxomogroside V | Hydroxyl Radical (•OH) Scavenging | Chemiluminescence Assay | 146.17 µg/mL[6] |
| 11-Oxomogroside V | Inhibition of •OH-induced DNA Damage | pBR322 plasmid DNA | 3.09 µg/mL[6] |
Experimental Protocols
General Workflow for Isolation and Purification of this compound
The isolation of this compound from Siraitia grosvenorii fruits follows a multi-step process involving extraction, fractionation, and chromatographic purification.
General workflow for the isolation of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line, such as SMMC-772.
-
Cell Culture: Human hepatoma SMMC-772 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation Assay
This protocol outlines a method to assess the inhibitory effect of a compound on the lytic cycle of EBV induced by a tumor promoter.
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Induction of EBV Lytic Cycle: The cells are treated with a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce the EBV lytic cycle, which leads to the expression of the Early Antigen (EA).
-
Compound Treatment: The cells are simultaneously treated with various concentrations of this compound along with the TPA.
-
Immunofluorescence Staining: After a 48-hour incubation period, the cells are harvested, washed, and smeared onto glass slides. The cells are then fixed and stained with high-titer EBV EA-positive human serum followed by a fluorescein-conjugated anti-human IgG antibody.
-
Microscopic Analysis: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in EA-positive cells compared to the control (TPA-treated cells without the compound). The IC50 value is then determined.
Signaling Pathways
Currently, there is a lack of specific research on the signaling pathways directly modulated by this compound. However, studies on other mogrosides, particularly Mogroside V and Mogroside IIIE, have shed light on the potential anti-inflammatory and antioxidant mechanisms of this class of compounds. These insights provide a valuable framework for future investigations into the molecular targets of this compound.
Anti-Inflammatory Signaling Pathways of Mogrosides
Mogrosides have been shown to exert anti-inflammatory effects by modulating key signaling cascades, primarily the NF-κB and MAPK pathways .
Inhibitory effect of mogrosides on inflammatory signaling.
Antioxidant Signaling Pathways of Mogrosides
Some mogrosides have been found to enhance the cellular antioxidant defense system through the AMPK/SIRT1 signaling pathway .
Activation of antioxidant pathways by Mogroside IIIE.
Future Directions and Conclusion
This compound is a promising, yet understudied, bioactive compound from a plant with a long history of medicinal use. The available data suggest its potential as a cytotoxic and antiviral agent. However, to fully understand its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Broad-spectrum bioactivity screening: Evaluating the anti-inflammatory, antioxidant, and hypoglycemic properties of pure this compound.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies: Assessing the efficacy and safety of this compound in animal models of relevant diseases.
-
Structure-activity relationship studies: Comparing the bioactivities of different mogrosides to understand the role of the 11-oxo functional group.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Inhibitory Effects of 11-Oxomogroside IV A on Epstein-Barr Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of cucurbitane glycosides, with a specific focus on 11-Oxomogroside IV A, against the Epstein-Barr virus (EBV). Drawing from available scientific literature, this document details the quantitative data on the inhibitory activity, outlines the experimental protocols for assessing anti-EBV effects, and illustrates the potential signaling pathways involved in the mechanism of action.
Introduction to Epstein-Barr Virus and Therapeutic Strategies
The Epstein-Barr virus (EBV), a human herpesvirus, is one of the most common viruses in humans, infecting over 90% of the world's population. While often asymptomatic, EBV can establish lifelong latent infection in B lymphocytes and is associated with various malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and Hodgkin's lymphoma. The virus exists in two main states: a latent phase with limited gene expression and a lytic phase where the virus actively replicates.
The lytic phase is initiated by the expression of immediate-early proteins, particularly Zta and Rta, which in turn activate the transcription of early and late viral genes. The Epstein-Barr virus early antigen (EBV-EA) is a complex of proteins produced during the initial stages of the lytic cycle and is a key indicator of viral reactivation. Therefore, inhibiting the activation of EBV-EA is a critical strategy for controlling EBV replication and associated pathologies. Natural compounds, such as mogrosides from Siraitia grosvenorii, have been investigated for their potential to inhibit EBV lytic cycle activation.
Quantitative Data: Inhibitory Effects of Mogrosides on EBV-EA Activation
Research by Akihisa et al. (2007) investigated the inhibitory effects of several cucurbitane glycosides isolated from the fruits of Siraitia grosvenorii on EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The study included this compound among other related compounds. The inhibitory activity was quantified by determining the IC50 value, which represents the concentration required to inhibit 50% of EBV-EA activation. The results for this compound and its related compounds are summarized in the table below.[1][2]
| Compound | IC50 (mol ratio/32 pmol TPA) |
| Mogroside II A1 | 394 |
| Mogroside II B | 388 |
| Mogroside III A2 | 352 |
| 11-deoxymogroside III | 400 |
| 7-oxomogroside II E | 382 |
| 7-oxomogroside V | 346 |
| 11-oxomogroside II A1 | 397 |
| This compound | 391 |
Data sourced from Akihisa T, et al. J Nat Prod. 2007 May;70(5):783-8.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-EBV activity of compounds like this compound.
EBV Early Antigen (EBV-EA) Activation Inhibition Assay
This assay is a primary screening method to identify compounds that can inhibit the lytic reactivation of EBV.
-
Cell Line: Raji cells (a human Burkitt's lymphoma cell line latently infected with EBV).
-
Culture Conditions: Raji cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Seed Raji cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Induce the EBV lytic cycle by adding a combination of a phorbol (B1677699) ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), and a histone deacetylase inhibitor, like sodium butyrate.
-
Simultaneously, treat the cells with various concentrations of the test compound (e.g., this compound). Include a solvent control (e.g., DMSO) and an uninduced control.
-
Incubate the plates for 48 hours at 37°C.
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and prepare cell smears on glass slides.
-
Fix the cells with acetone (B3395972) or methanol.
-
Perform indirect immunofluorescence staining using human serum containing high-titer antibodies against EBV-EA, followed by a fluorescein (B123965) isothiocyanate (FITC)-conjugated secondary antibody.
-
Count at least 500 cells per sample under a fluorescence microscope to determine the percentage of EA-positive cells.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
-
Cell Viability (MTT) Assay
This assay is crucial to determine if the observed inhibitory effect is due to specific antiviral activity or general cytotoxicity.
-
Procedure:
-
Seed Raji cells in a 96-well plate.
-
Treat the cells with the same concentrations of the test compound as used in the EBV-EA assay.
-
Incubate for the same duration (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the solvent-treated control cells.
-
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathways inhibited by this compound in the context of EBV reactivation have not been fully elucidated, studies on other mogrosides and natural compounds that inhibit EBV provide insights into potential mechanisms. The induction of the EBV lytic cycle by TPA is known to involve the activation of protein kinase C (PKC) and downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, which ultimately lead to the activation of the immediate-early gene promoters.
Based on the known anti-inflammatory and antioxidant properties of mogrosides, it is plausible that this compound may interfere with these signaling pathways. For instance, Mogroside V has been shown to inhibit the TLR4-MyD88 signaling pathway and activate the AKT/AMPK-Nrf2 pathway, both of which are involved in inflammatory and oxidative stress responses that can influence viral replication.[3]
Visualizations
Experimental Workflow for EBV-EA Inhibition Assay
Caption: Workflow for the EBV-EA inhibition assay.
Hypothetical Signaling Pathway for EBV Lytic Cycle Induction and Inhibition
Caption: Potential mechanism of EBV lytic cycle inhibition.
Conclusion
The available data indicates that this compound, along with other related cucurbitane glycosides, exhibits inhibitory activity against the lytic reactivation of the Epstein-Barr virus, specifically targeting the expression of the early antigen complex. While the precise molecular mechanisms require further investigation, the inhibition of signaling pathways involved in the induction of the lytic cycle is a plausible explanation. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other natural products as potential therapeutic agents for EBV-associated diseases. Further research is warranted to elucidate the specific molecular targets and to assess the in vivo efficacy and safety of these compounds.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Stability of 11-Oxomogroside IV A
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV A is a cucurbitane triterpenoid (B12794562) glycoside isolated from the unripe fruits of Siraitia grosvenorii, commonly known as monk fruit.[1] Like other mogrosides, it is of significant interest for its potential pharmacological activities, including anti-tumor effects.[1] Understanding the physical and chemical stability of this compound is crucial for its development as a potential therapeutic agent, ensuring its quality, efficacy, and safety throughout its lifecycle, from manufacturing to storage and administration.
This technical guide provides an in-depth overview of the stability of this compound, drawing upon available data for structurally related compounds where specific data for this compound is not available. It details experimental protocols for assessing stability and discusses potential degradation pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₉₀O₂₄ | MedChemExpress |
| Molecular Weight | 1123.28 | MedChemExpress |
| Appearance | Not specified | |
| Solubility | Not specified | |
| pKa | Not specified |
Stability Profile
Direct and comprehensive stability data for this compound is limited in publicly available literature. However, data from the structurally similar compound, Mogroside V, provides valuable insights into the expected stability of this class of molecules. Mogroside V is reported to be stable under a range of conditions.[1]
A summary of the stability of Mogroside V, which can be used as a proxy for estimating the stability of this compound, is presented in Table 2.
| Condition | Stability of Mogroside V | Reference |
| Temperature | Stable at 100-150°C for 4 hours. Stable for up to 8 hours in boiling water. | [1] |
| Decomposes at high temperatures. | [2] | |
| pH | Stable between pH 3 and 12 when stored at 2-8°C. | [1] |
| Light | Data not available. | |
| Oxidation | Data not available. |
Experimental Protocols for Stability Testing
Forced degradation studies are essential to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[3][4] The following are detailed experimental protocols that can be applied to assess the stability of this compound.
General Forced Degradation Protocol
A general workflow for conducting forced degradation studies is outlined below.
Forced degradation experimental workflow.
Hydrolytic Stability
-
Objective: To assess the stability of this compound in acidic and basic conditions.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, mix an aliquot of the stock solution with 0.1 M hydrochloric acid.
-
For basic hydrolysis, mix an aliquot of the stock solution with 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw a sample, neutralize it (if necessary), and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Oxidative Stability
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a stock solution of this compound as described above.
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at specified time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Analyze the samples immediately using a stability-indicating HPLC method.
-
Thermal Stability
-
Objective: To determine the effect of elevated temperature on the stability of this compound in the solid state.
-
Protocol:
-
Place a known amount of solid this compound in a controlled temperature environment (e.g., 60°C, 80°C).
-
Expose the sample for a defined period (e.g., 1, 5, 10, and 30 days).
-
At each time point, dissolve a portion of the sample in a suitable solvent.
-
Analyze the resulting solution using a stability-indicating HPLC method.
-
Photostability
-
Objective: To assess the stability of this compound upon exposure to light.
-
Protocol:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method.
-
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. A typical method for mogrosides would involve:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradation products.[5]
-
Column Temperature: Controlled at a specific temperature (e.g., 40°C).[5]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, based on the structure of cucurbitane triterpenoid glycosides, several degradation routes can be postulated. The primary degradation pathway is likely to be hydrolysis of the glycosidic bonds, leading to the loss of sugar moieties.
Putative degradation pathway of this compound.
Conclusion
The physical and chemical stability of this compound is a critical parameter for its successful development as a pharmaceutical agent. While direct stability data is scarce, information from the closely related Mogroside V suggests good thermal and pH stability. Comprehensive forced degradation studies, following the protocols outlined in this guide, are necessary to fully characterize the stability profile of this compound, identify its degradation products, and establish robust stability-indicating analytical methods. This foundational knowledge will be instrumental in the formulation development and determination of appropriate storage conditions and shelf-life for any future drug products containing this compound.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 11-Oxomogroside IV A from Monk Fruit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of 11-Oxomogroside IV A, a cucurbitane triterpenoid (B12794562) glycoside from the fruit of Siraitia grosvenorii (monk fruit). The methodologies described herein are based on established principles of natural product chemistry and chromatography.
Introduction
This compound is a minor mogroside found in monk fruit, a plant renowned for its intensely sweet compounds. While Mogroside V is the most abundant and well-studied of these, other minor mogrosides are of increasing interest for their potential biological activities and contribution to the overall flavor profile of monk fruit extracts. The isolation of pure this compound is essential for its pharmacological evaluation and for use as a reference standard in analytical applications.
This document outlines a multi-step purification strategy, commencing with extraction from the dried fruit, followed by preliminary purification using macroporous resin chromatography, and culminating in a final purification step via preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize the typical composition of mogrosides in monk fruit extracts and the expected outcomes of the purification process. Note that yields and purities are indicative and can vary based on the quality of the starting material and the specific parameters of the experimental setup.
Table 1: Typical Composition of Major Mogrosides in a Crude Monk Fruit Extract
| Mogroside | Typical Concentration Range in Crude Extract (%) |
| Mogroside V | 30 - 60 |
| 11-Oxomogroside V | 5 - 15 |
| Siamenoside I | 5 - 10 |
| Mogroside IV | 1 - 5 |
| This compound | < 1 |
| Other Mogrosides | Variable |
Table 2: Indicative Purity and Yield at Each Stage of Purification for this compound
| Purification Step | Starting Material | Purity of this compound (%) | Overall Yield of this compound (%) |
| Hot Water Extraction | Dried Monk Fruit Powder | < 1 | ~90 |
| Macroporous Resin Chromatography | Crude Aqueous Extract | 1 - 5 | ~70-80 |
| Preparative HPLC | Enriched Mogroside Fraction | > 95 | ~30-50 |
Experimental Protocols
Protocol 1: Extraction of Total Mogrosides from Monk Fruit
This protocol describes the initial extraction of a broad range of mogrosides from dried monk fruit.
Materials:
-
Dried monk fruit, finely powdered
-
Deionized water
-
Ethanol (B145695) (95%)
-
Beaker or flask of appropriate size
-
Heating mantle or water bath
-
Stirring apparatus
-
Filtration system (e.g., Buchner funnel with filter paper, or centrifuge)
-
Rotary evaporator
Methodology:
-
Combine the powdered monk fruit with deionized water in a 1:10 to 1:15 (w/v) ratio in a large beaker or flask.
-
Heat the mixture to 60-80°C with continuous stirring for 2-3 hours.
-
Separate the aqueous extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the solid residue two more times to ensure exhaustive extraction.
-
Combine the aqueous extracts from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside syrup.
Protocol 2: Initial Purification with Macroporous Resin Chromatography
This step aims to remove sugars, pigments, and other polar impurities, thereby enriching the mogroside content.
Materials:
-
Crude mogroside syrup from Protocol 1
-
Macroporous adsorbent resin (e.g., Amberlite® XAD® series, Diaion® HP-20)
-
Chromatography column
-
Deionized water
-
Ethanol (20%, 40%, 60%, 80% aqueous solutions)
-
Fraction collector (optional)
-
Rotary evaporator
Methodology:
-
Pack a chromatography column with the selected macroporous resin and equilibrate it by washing with 3-5 column volumes of deionized water.
-
Dilute the crude mogroside syrup with deionized water and load it onto the equilibrated column at a controlled flow rate.
-
Wash the column with 3-5 column volumes of deionized water to elute highly polar impurities.
-
Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol, starting with 20% ethanol and progressively increasing to 80%.
-
Collect fractions of the eluate. Monitor the fractions for the presence of mogrosides using thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the mogrosides of interest. Based on analytical separations, this compound is expected to elute in the mid-polarity fractions.
-
Concentrate the pooled fractions using a rotary evaporator to obtain an enriched mogroside powder.
Protocol 3: High-Purity Purification by Preparative HPLC
This final step isolates this compound from other closely related mogrosides.
Materials:
-
Enriched mogroside powder from Protocol 2
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column (e.g., 20 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Syringe filters (0.45 µm)
-
Lyophilizer (freeze-dryer)
Methodology:
-
Develop an analytical HPLC method to determine the retention time of this compound. A typical starting condition is a C18 column with a gradient of acetonitrile and water at a detection wavelength of 203 nm.
-
Dissolve the enriched mogroside powder in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Perform injections onto the preparative HPLC system. The injection volume will depend on the column capacity and sample concentration.
-
Elute with a gradient of acetonitrile in water, optimized to achieve baseline separation of this compound from other mogrosides. A shallow gradient around the elution point of this compound will be necessary.
-
Collect the peak corresponding to the retention time of this compound.
-
Pool the collected fractions containing the pure compound.
-
Remove the acetonitrile from the pooled fractions under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain high-purity this compound as a white powder.
-
Confirm the purity of the final product using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
Experimental Workflow
Application Notes and Protocols for the Quantification of 11-Oxomogroside IV A in Plant Extracts by HPLC-MS/MS
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 11-Oxomogroside IV A in plant extracts, primarily from Siraitia grosvenorii (monk fruit). The method employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), offering high selectivity and sensitivity for the accurate quantification of this sweet-tasting triterpenoid (B12794562) glycoside. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2][3] Mogrosides are the primary compounds responsible for the intense sweetness of monk fruit and are widely used as natural, low-calorie sweeteners. Beyond their sweetness, various mogrosides have demonstrated potential pharmacological activities, including antioxidant and anti-tumor effects.[1][2] Accurate and precise quantification of individual mogrosides like this compound is crucial for the quality control of monk fruit extracts, standardization of commercial products, and for further pharmacological research.
This application note describes a robust HPLC-MS/MS method for the selective and sensitive quantification of this compound in plant extracts.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), and ultrapure water (18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid (LC-MS grade)
-
Extraction Solvent: 80% Methanol in water (v/v)
-
Syringe Filters: 0.22 µm PTFE
Instrumentation
-
A high-performance liquid chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
-
Grinding: Grind the dried plant material (e.g., monk fruit) into a fine powder (<65 mesh).
-
Extraction: Accurately weigh 0.5 g of the powdered plant material and place it in a suitable vessel. Add 25 mL of 80% methanol.
-
Ultrasonication: Sonicate the mixture for 60 minutes at room temperature (40 kHz).[4]
-
Centrifugation: Centrifuge the extract at 5000 × g for 20 minutes.[4]
-
Filtration and Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. Dilute the filtered extract with 80% methanol to a concentration within the calibration range.
Caption: Experimental workflow for the quantification of this compound.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-3 min: 15-21% B
-
3-10 min: 21-24% B
-
10-17 min: 24% B
-
17-20 min: 24-40% B
-
20-21 min: 40-95% B
-
21-25 min: 95% B
-
25.1-30 min: 15% B (re-equilibration)
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
MRM Transitions for this compound
The molecular weight of this compound is 1123.28 g/mol .[4][5] The precursor ion in negative mode ESI will be the deprotonated molecule [M-H]⁻. The fragmentation in MS/MS is expected to involve the loss of glucose units (162.14 g/mol ).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1122.3 | 960.2 | 200 | 35 |
| (Qualifier Ion) | 1122.3 | 798.1 | 200 | 40 |
Note: The optimal collision energy should be determined experimentally by infusing a standard solution of this compound.
Data Presentation and Quantitative Analysis
Calibration Curve
Prepare a stock solution of this compound reference standard in 80% methanol at a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards ranging from 10 ng/mL to 1000 ng/mL. Inject each calibration standard in triplicate to construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the samples is determined using the linear regression equation derived from the calibration curve.
Method Validation Parameters
The following tables summarize the expected performance characteristics of the method. These values are illustrative and should be confirmed through in-house validation.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 10 - 1000 | y = 150.2x + 350.8 | ≥ 0.998 | 2.5 | 10 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Accuracy (Recovery, %) |
| This compound | 20 | < 4.0% | < 4.5% | 95 - 105% |
| 200 | < 3.5% | < 4.0% | 95 - 105% | |
| 800 | < 3.0% | < 3.5% | 95 - 105% |
Table 3: Recovery
| Analyte | Sample Matrix | Spiked Concentration (ng/mL) | Average Recovery (%) | RSD (%) |
| This compound | Monk Fruit Extract | 100 | 98.5 | 3.8 |
| 500 | 101.2 | 3.2 |
Biosynthesis of Mogrosides
The biosynthesis of mogrosides in Siraitia grosvenorii is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene.[6][7][8] This is followed by a series of oxidation and glycosylation reactions catalyzed by specific enzymes, including cytochrome P450s and UDP-glucosyltransferases, to produce the various mogroside analogues.[6][7][8]
Caption: Simplified biosynthetic pathway of mogrosides in S. grosvenorii.
Conclusion
The HPLC-MS/MS method described in these application notes provides a reliable and sensitive approach for the quantitative analysis of this compound in plant extracts. The detailed protocol and expected performance parameters demonstrate the suitability of this method for quality control and research applications in the pharmaceutical and natural products industries. It is recommended to perform a full method validation according to the respective guidelines to ensure the accuracy and reliability of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 葫芦二烷三萜糖苷 | MCE [medchemexpress.cn]
- 4. 11-Oxomogroside IV | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of 11-Oxomogroside IV A: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols and application notes for assessing the anti-tumor mechanisms of 11-Oxomogroside IV A, a cucurbitane triterpene glycoside isolated from the unripe fruits of Siraitia grosvenorii (Luo Han Guo). While direct research on this compound is emerging, this protocol leverages findings from closely related mogrosides, such as Mogroside V and Mogroside IVe, to propose a robust investigational framework. Preliminary data indicates that this compound is cytotoxic to SMMC-7721 tumor cells with a half-maximal inhibitory concentration (IC50) of 288 μg/mL[1].
Experimental Overview
The proposed workflow is designed to systematically evaluate the anti-tumor properties of this compound, starting with broad-spectrum cytotoxicity screening and progressing to detailed mechanistic studies both in vitro and in vivo.
Quantitative Data Summary
The following tables present hypothetical yet representative data based on published findings for related mogrosides, which can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Cytotoxicity of Mogrosides on Various Cancer Cell Lines (IC50, µM)
| Compound | PANC-1 (Pancreatic) | HT-29 (Colorectal) | Hep-2 (Laryngeal) | SMMC-7721 (Hepatocellular) |
| This compound | To be determined | To be determined | To be determined | ~224 (288 µg/mL)[1] |
| Mogroside V | ~50 | Data not available | Data not available | Data not available |
| Mogroside IVe | Data not available | ~40 | ~35 | Data not available |
Table 2: Effect of Mogrosides on Apoptosis and Cell Cycle Distribution in PANC-1 Cells
| Treatment (48h) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 5.2 ± 0.8 | 45.3 ± 2.1 | 35.1 ± 1.9 | 19.6 ± 1.5 |
| This compound (50 µM) | To be determined | To be determined | To be determined | To be determined |
| Mogroside V (50 µM) | 35.7 ± 3.2 | 68.4 ± 2.5 | 20.3 ± 1.7 | 11.3 ± 1.1 |
Table 3: In Vivo Tumor Growth Inhibition by Mogroside V in a PANC-1 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Inhibition Rate (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound | To be determined | To be determined |
| Mogroside V (20 mg/kg) | 480 ± 95 | 61.6 |
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT)
This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., SMMC-7721, PANC-1, HT-29, Hep-2)
-
This compound
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability and the IC50 value.
-
Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell line (e.g., PANC-1)
-
This compound
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells using a flow cytometer.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell line (e.g., PANC-1)
-
This compound
-
6-well plates
-
Propidium Iodide (PI)
-
RNase A
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.
-
Harvest and fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI/RNase A staining buffer.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blot Analysis of Signaling Pathways
This protocol investigates the effect of this compound on key cancer-related signaling pathways.
-
Materials:
-
Cancer cell line (e.g., PANC-1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., p-STAT3, STAT3, p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Bcl-2, Bax, p53, Cyclin D1, CDK4, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Treat cells with this compound for the indicated time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
In Vivo Tumor Xenograft Model
This protocol evaluates the in vivo anti-tumor efficacy of this compound.
-
Materials:
-
Athymic nude mice (4-6 weeks old)
-
PANC-1 cells
-
Matrigel
-
This compound
-
Calipers
-
-
Protocol:
-
Subcutaneously inject a suspension of PANC-1 cells and Matrigel into the flank of each mouse.
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Measure tumor volume and body weight every 3 days.
-
After the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and CD31).
-
Conclusion
The provided protocols offer a comprehensive framework for the systematic evaluation of the anti-tumor mechanisms of this compound. By leveraging existing knowledge of related mogrosides, researchers can efficiently investigate its potential as a novel anti-cancer agent. The data generated from these experiments will be crucial for understanding its mode of action and for guiding future drug development efforts.
References
Application Notes and Protocols for In Vivo Experimental Design of 11-Oxomogroside IV A Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Oxomogroside IV A is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). Emerging research on related mogrosides suggests a range of biological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties, making this compound a compound of interest for further investigation. These application notes provide a comprehensive guide for designing in vivo experimental studies in animal models to explore the therapeutic potential of this compound. The protocols outlined below are based on established methodologies for similar natural compounds and aim to ensure robust and reproducible results.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data from studies on mogrosides, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Anti-Diabetic Effects of Mogrosides in Animal Models
| Animal Model | Compound | Dosage | Duration | Key Findings | Reference |
| Alloxan-induced diabetic mice | Mogrosides extract | 100, 300, 500 mg/kg | 4 weeks | Significantly decreased serum glucose, total cholesterol, and triacylglycerol. Increased HDL-C and antioxidant enzyme activity.[1] | [1] |
| High-fat diet/streptozotocin-induced diabetic mice | Mogroside-rich extract | 300 mg/kg | 5 weeks | Reduced fasting blood glucose, glycated serum protein, and insulin (B600854) resistance.[2] | [2] |
| Type 2 Diabetic Mice | Mogroside | 50, 100, 200 mg/kg | 28 days | Improved hepatic glucose metabolism and reduced plasma endotoxin (B1171834) and inflammatory factors.[3] | [3] |
Table 2: In Vivo Anti-Inflammatory Effects of Mogrosides
| Animal Model | Compound | Dosage | Duration | Model of Inflammation | Key Findings | Reference |
| Murine ear edema model | Mogrosides | Not specified | Not specified | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Inhibited inflammation by down-regulating COX-2 and IL-6.[4] | [4] |
| Ovalbumin-induced asthmatic mice | Mogroside V | Not specified | Not specified | Ovalbumin | Attenuated airway hyperresponsiveness and reduced inflammatory cells in bronchoalveolar lavage fluid.[5] | [5] |
Table 3: Toxicity Data for Mogrosides
| Animal Model | Compound | Dosage | Study Duration | Key Findings | Reference |
| Rats | Mogrosides | Not specified | Acute | LD50 > 3 g/kg (oral administration) | [6][7] |
| Hsd:SD rats | Luo Han Guo fruit concentrate | 10,000, 30,000, 100,000 ppm in diet | 28 days | No significant adverse effects observed. NOAEL determined to be 100,000 ppm.[8] | [8] |
| Dogs | Mogrosides | High doses | 90 days | No toxic side effects reported based on hematology and other biological indicators. | [6][8] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Diabetic Activity in a Type 2 Diabetes Mellitus (T2DM) Mouse Model
1. Objective: To assess the potential of this compound to ameliorate hyperglycemia and insulin resistance in a T2DM mouse model.
2. Animal Model: Male C57BL/6J mice (8 weeks old). T2DM is induced by a high-fat diet (HFD) for 4 weeks, followed by a low-dose streptozotocin (B1681764) (STZ) injection.
3. Experimental Groups:
- Group 1: Normal Control (standard diet)
- Group 2: T2DM Model Control (HFD/STZ + vehicle)
- Group 3: T2DM + this compound (low dose, e.g., 50 mg/kg)
- Group 4: T2DM + this compound (medium dose, e.g., 100 mg/kg)
- Group 5: T2DM + this compound (high dose, e.g., 200 mg/kg)
- Group 6: T2DM + Positive Control (e.g., Metformin, 150 mg/kg)
4. Procedure:
- Induction of T2DM: Feed mice with a high-fat diet for 4 weeks. After 4 weeks, administer a single intraperitoneal injection of STZ (100 mg/kg, dissolved in citrate (B86180) buffer, pH 4.5). Monitor blood glucose levels to confirm the diabetic model (fasting blood glucose > 11.1 mmol/L).
- Treatment: Administer this compound or vehicle orally once daily for 4-8 weeks.
- Monitoring: Record body weight and food intake weekly. Measure fasting blood glucose levels weekly from the tail vein.
- Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast mice overnight and administer an oral glucose load (2 g/kg). Collect blood samples at 0, 30, 60, 90, and 120 minutes to measure glucose levels.
- Insulin Tolerance Test (ITT): Perform an ITT by intraperitoneally injecting insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
- Sample Collection: At the end of the study, collect blood samples for analysis of serum insulin, triglycerides, total cholesterol, HDL-C, and LDL-C. Euthanize the animals and collect liver and pancreatic tissues for histological analysis and molecular studies (e.g., Western blot for key proteins in insulin signaling pathways).
5. Data Analysis: Analyze data using ANOVA followed by a post-hoc test. A p-value < 0.05 is considered statistically significant.
Protocol 2: Assessment of Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Acute Inflammation Mouse Model
1. Objective: To investigate the anti-inflammatory effects of this compound in an acute inflammation model.
2. Animal Model: Male BALB/c mice (8-10 weeks old).
3. Experimental Groups:
- Group 1: Control (saline + vehicle)
- Group 2: LPS Control (LPS + vehicle)
- Group 3: LPS + this compound (low dose, e.g., 25 mg/kg)
- Group 4: LPS + this compound (medium dose, e.g., 50 mg/kg)
- Group 5: LPS + this compound (high dose, e.g., 100 mg/kg)
- Group 6: LPS + Positive Control (e.g., Dexamethasone, 1 mg/kg)
4. Procedure:
- Treatment: Pre-treat mice with this compound or vehicle orally for 3 consecutive days.
- Induction of Inflammation: On the third day, 1 hour after the final treatment, induce acute inflammation by intraperitoneal injection of LPS (1 mg/kg).
- Sample Collection: 6 hours after LPS injection, collect blood via cardiac puncture to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
- Tissue Collection: Euthanize the animals and collect lung and liver tissues for histological examination (H&E staining) to assess inflammatory cell infiltration and for molecular analysis (e.g., qPCR or Western blot to measure the expression of inflammatory mediators like iNOS and COX-2).
5. Data Analysis: Use one-way ANOVA with a suitable post-hoc test for statistical analysis.
Protocol 3: Evaluation of Antioxidant Activity in an Oxidative Stress Animal Model
1. Objective: To determine the in vivo antioxidant potential of this compound.
2. Animal Model: Male Wistar rats (180-220 g). Oxidative stress can be induced by agents like carbon tetrachloride (CCl4) or doxorubicin.
3. Experimental Groups:
- Group 1: Normal Control
- Group 2: Oxidative Stress Model Control (e.g., CCl4 + vehicle)
- Group 3: Oxidative Stress Model + this compound (low dose, e.g., 50 mg/kg)
- Group 4: Oxidative Stress Model + this compound (high dose, e.g., 100 mg/kg)
- Group 5: Oxidative Stress Model + Positive Control (e.g., N-acetylcysteine, 150 mg/kg)
4. Procedure:
- Treatment: Administer this compound or vehicle orally for 7 days.
- Induction of Oxidative Stress: On the 7th day, 1 hour after the last dose, induce oxidative stress by administering CCl4 (1 ml/kg, i.p., diluted in olive oil).
- Sample Collection: 24 hours after CCl4 administration, euthanize the animals and collect blood and liver tissue.
- Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST). In the liver homogenate, measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).
5. Data Analysis: Statistical significance will be determined using one-way ANOVA followed by Tukey's post-hoc test.
Mandatory Visualization
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Hypothesized Anti-inflammatory Signaling Pathway.
Caption: Proposed Antioxidant Mechanism of Action.
References
- 1. Mogrosides extract from Siraitia grosvenori scavenges free radicals in vitro and lowers oxidative stress, serum glucose, and lipid levels in alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 11-Oxomogroside IV A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of theoretical techniques for the synthesis of derivatives of 11-Oxomogroside IV A, a natural triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii.[1] Due to the limited availability of published chemical synthesis protocols for this compound derivatives, this document presents detailed, plausible experimental protocols based on established principles of carbohydrate and natural product chemistry. These methods are intended to serve as a foundational guide for researchers aiming to explore the structure-activity relationships of this compound class through chemical modification.
Introduction to this compound
This compound is a cucurbitane-type triterpenoid glycoside characterized by a C-11 ketone group on the aglycone core, mogrol. The presence of multiple hydroxyl groups on both the aglycone and the sugar moieties, as well as the ketone functional group, offers several sites for chemical modification. Derivatization of this compound can be pursued to modulate its biological activities, such as its anti-tumor effects, or to enhance its physicochemical properties for potential therapeutic applications.[2]
Synthetic Strategies for Derivatization
The primary strategies for synthesizing derivatives of this compound involve the selective modification of its hydroxyl groups and the chemical transformation of the C-11 keto group. Key approaches include:
-
Esterification: Introduction of acyl groups to the hydroxyl functions to produce esters. This can influence the compound's lipophilicity and cell permeability.
-
Etherification: Formation of ethers by reacting the hydroxyl groups with alkylating agents. This can be used to block specific hydroxyl groups or to introduce functionalized side chains.
-
Modification of the C-11 Keto Group: Chemical reactions such as reduction to the corresponding alcohol or reductive amination can introduce new functionalities at this position.
Given the complexity of this compound, with its numerous hydroxyl groups of varying reactivity, protection-deprotection strategies are crucial for achieving regioselectivity in these transformations.
Experimental Protocols
The following protocols are proposed methodologies for the synthesis of this compound derivatives. Researchers should note that optimization of reaction conditions will be necessary.
Protocol for Per-Acetylation of this compound
This protocol describes the non-selective esterification of all available hydroxyl groups to form the per-acetylated derivative.
Objective: To synthesize per-acetyl-11-Oxomogroside IV A.
Materials:
-
This compound
-
Anhydrous Pyridine (B92270)
-
Acetic Anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve 100 mg of this compound in 5 mL of anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2.5 mL of acetic anhydride to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by slowly adding 10 mL of ice-cold water.
-
Extract the mixture with 3 x 15 mL of DCM.
-
Combine the organic layers and wash with 2 x 20 mL of saturated aqueous NaHCO₃ solution, followed by 1 x 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the per-acetylated product.
| Reagent/Parameter | Condition/Amount | Purpose |
| This compound | 100 mg | Starting material |
| Anhydrous Pyridine | 5 mL | Solvent and catalyst |
| Acetic Anhydride | 2.5 mL | Acetylating agent |
| Reaction Temperature | 0°C to Room Temp. | Controls reaction rate |
| Reaction Time | 16 hours | To ensure complete reaction |
| Purification | Silica Gel Chromatography | Isolate the pure product |
Protocol for Selective Benzylation of the Primary Hydroxyl Groups
This protocol outlines a hypothetical method for the selective etherification of the less sterically hindered primary hydroxyl groups on the sugar moieties.
Objective: To synthesize selectively benzylated derivatives of this compound.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl (B1604629) Bromide (BnBr)
-
Ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 100 mg of this compound in 5 mL of anhydrous DMF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Carefully add a stoichiometric amount of sodium hydride (e.g., 2-3 equivalents relative to primary hydroxyl groups) portion-wise.
-
Stir the mixture at 0°C for 1 hour.
-
Add a corresponding stoichiometric amount of benzyl bromide dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with 3 x 20 mL of ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
| Reagent/Parameter | Condition/Amount | Purpose |
| This compound | 100 mg | Starting material |
| Sodium Hydride (NaH) | Stoichiometric amount | Base for deprotonation |
| Benzyl Bromide (BnBr) | Stoichiometric amount | Benzylating agent |
| Anhydrous DMF | 5 mL | Solvent |
| Reaction Temperature | 0°C to Room Temp. | Control of selectivity |
| Reaction Time | 12-18 hours | Reaction completion |
| Purification | Silica Gel Chromatography | Isolate desired products |
Protocol for Reduction of the C-11 Keto Group
This protocol describes the reduction of the C-11 ketone to the corresponding secondary alcohol, which would likely result in a mixture of diastereomers.
Objective: To synthesize 11-hydroxy-mogroside IV A derivatives.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
-
Reverse-phase C18 silica gel for chromatography
Procedure:
-
Dissolve 50 mg of this compound in 5 mL of methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add 10 mg of sodium borohydride in small portions over 10 minutes.
-
Stir the reaction mixture at 0°C for 2 hours, monitoring by TLC.
-
Quench the reaction by adding 1 mL of acetone and stirring for 20 minutes.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a minimal amount of 50% aqueous methanol.
-
Purify the product by reverse-phase column chromatography, eluting with a gradient of methanol in water to separate the diastereomeric alcohol products.
| Reagent/Parameter | Condition/Amount | Purpose |
| This compound | 50 mg | Starting material |
| Sodium borohydride (NaBH₄) | 10 mg | Reducing agent |
| Methanol | 5 mL | Solvent |
| Reaction Temperature | 0°C | To control reactivity |
| Reaction Time | 2 hours | For complete reduction |
| Purification | Reverse-Phase Chromatography | Isolate the polar products |
Visualizing Synthetic Pathways and Workflows
The following diagrams illustrate the proposed synthetic transformations and a general experimental workflow.
References
Application Notes and Protocols for 11-Oxomogroside IV A Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of 11-Oxomogroside IV A analytical standards and reference materials. This document is intended to guide researchers in the accurate quantification, characterization, and investigation of the biological activities of this cucurbitane triterpene glycoside.
Product Information
1.1. Description
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). It is a derivative of Mogroside IV and is of interest for its potential pharmacological properties, including anti-tumor and antioxidant activities. As a reference material, it is essential for the standardization of analytical methods, quality control of botanical extracts, and in-depth biological research.
1.2. Chemical Structure
-
IUPAC Name: (3β,4β,24R)-3,4,20,24,25-Pentahydroxy-9,19-cyclolanost-5-en-11-one 3-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside 24-O-β-D-glucopyranoside
-
CAS Number: 2096516-32-2 (for 11-Oxomogroside IV)
-
Molecular Formula: C₄₈H₈₀O₂₀
-
Molecular Weight: 985.1 g/mol
1.3. Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[1] |
| Storage | Store at 2-8°C for up to 24 months. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C.[1] |
Analytical Methods
Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
2.1. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the analysis of related mogrosides and can be adapted for this compound.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: ODS C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile (B52724) (A) and water (B).
-
0-20 min: 20-35% A
-
20-30 min: 35-50% A
-
30-40 min: 50-20% A
-
-
Flow Rate: 0.75 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
2.2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
2.3. Sample Preparation from Botanical Matrix (Siraitia grosvenorii fruit)
-
Extraction:
-
Weigh 1 g of powdered, dried fruit into a flask.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonic extraction for 30 minutes at 60°C.
-
Filter the extract through a 0.45 µm membrane filter.
-
-
Purification (Optional, for higher purity):
-
Pass the filtered extract through a pre-conditioned macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the mogrosides with 70% ethanol.
-
Collect the eluate and concentrate under reduced pressure.
-
2.4. Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for HPLC methods used for mogroside analysis. These values should be established for the specific method used for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Linear Range (µg) | 0.5 - 20 |
| Recovery (%) | 98 - 105 |
| Precision (RSD %) | < 3.0 |
Biological Activity and Putative Signaling Pathways
3.1. Anti-tumor Activity
This compound has demonstrated cytotoxic effects against certain cancer cell lines. For instance, it has been shown to be cytotoxic to SMMC-772 tumor cells. While the precise signaling pathway for this compound is not fully elucidated, many natural triterpenoids exert their anti-tumor effects through the induction of apoptosis and inhibition of cell proliferation.
A putative signaling pathway for the anti-tumor activity of this compound is presented below. This diagram illustrates a potential mechanism involving the modulation of key apoptotic and cell survival pathways.
Caption: Putative anti-tumor signaling pathway for this compound.
3.2. Antioxidant Activity
Closely related compounds, such as 11-oxomogroside V, exhibit significant antioxidant activity by scavenging reactive oxygen species (ROS). This suggests that this compound likely shares a similar mechanism of action.
The experimental workflow for assessing the antioxidant activity of this compound is outlined below. This involves the generation of ROS and measuring the scavenging capacity of the compound.
Caption: Experimental workflow for antioxidant activity assessment.
Characterization Data (Representative)
The following data for a closely related mogroside is provided as a reference for the characterization of this compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of natural products. The ¹H and ¹³C NMR data for mogrosides reveal characteristic signals for the cucurbitane skeleton and the attached sugar moieties.
| ¹³C Chemical Shift (δ) | Assignment |
| ~199.0 | C-11 (Ketone) |
| ~145.0 | C-5 |
| ~120.0 | C-6 |
| ~105.0 | Anomeric Carbons (Sugars) |
| ~20-40 | Methyl Groups |
4.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is commonly used for the analysis of mogrosides.
| m/z (ion) | Interpretation |
| [M+Na]⁺ | Sodium adduct of the molecular ion |
| [M-H]⁻ | Deprotonated molecular ion |
| Fragment ions | Resulting from the loss of sugar moieties |
Experimental Protocols
5.1. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed tumor cells (e.g., SMMC-772) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
5.2. Protocol for ROS Scavenging Assay (DCFH-DA Assay)
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black plate and incubate for 24 hours.
-
Probe Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes.
-
Treatment: Wash the cells again and treat with different concentrations of this compound for 1 hour.
-
ROS Induction: Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂) for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Calculate the percentage of ROS scavenging activity compared to the control.
Ordering Information
This compound analytical standards and reference materials can be sourced from various chemical suppliers. It is recommended to obtain a certificate of analysis (CoA) with each purchase to ensure purity and quality.
| Supplier | Product Name |
| ChemFaces | 11-Oxomogroside IV |
| MedChemExpress | This compound |
Disclaimer: The protocols and data presented in these application notes are for guidance purposes only. Researchers should optimize and validate these methods for their specific applications and instrumentation. The putative signaling pathways are based on existing knowledge of related compounds and require further experimental verification for this compound.
References
Characterization of 11-Oxomogroside IV A: A Detailed Guide to NMR and Mass Spectrometry Techniques
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive application note and detailed protocols for the characterization of 11-Oxomogroside IV A, a cucurbitane triterpenoid (B12794562) glycoside isolated from the monk fruit, Siraitia grosvenorii. This document outlines the application of Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for the structural elucidation and analysis of this compound of interest.
This compound belongs to the mogroside family, a group of compounds known for their intense sweetness and potential pharmacological activities.[1] Accurate characterization of these molecules is crucial for quality control, standardization, and exploration of their therapeutic potential. This guide provides the necessary tools and methodologies for researchers working with this and similar natural products.
Structural Elucidation Workflow
The structural characterization of this compound follows a systematic workflow that integrates both NMR and mass spectrometry data. This process is essential for confirming the molecular structure, including the aglycone core and the attached sugar moieties.
References
Application of 11-Oxomogroside IV A in Natural Product-Based Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV A is a cucurbitane triterpene glycoside isolated from the unripe fruits of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit.[1] This natural product has garnered interest in the field of drug discovery due to its potential anti-tumor properties. This document provides detailed application notes and experimental protocols for the investigation of this compound, summarizing its known biological activities and providing methodologies for its study.
Biological Activities and Data Presentation
The primary reported biological activity of this compound is its cytotoxic effect against cancer cell lines. Additionally, it has been shown to inhibit the activation of the Epstein-Barr virus early antigen. The quantitative data for these activities are summarized in the table below.
| Biological Activity | Cell Line/Assay | Parameter | Value | Reference |
| Cytotoxicity | SMMC-7721 (Human Hepatocellular Carcinoma*) | IC50 | 288 µg/mL | [1][2] |
| Antiviral | Epstein-Barr Virus Early Antigen (EBV-EA) Activation | IC50 | 346-400 mol ratio/32 pmol TPA |
*It is critical to note that the SMMC-7721 cell line has been identified as a misidentified cell line and is a derivative of the HeLa (cervical cancer) cell line. Researchers should consider this when interpreting data and designing experiments.
Experimental Protocols
In Vitro Cytotoxicity Assay against SMMC-7721 Cells
This protocol describes a method to determine the cytotoxic activity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
SMMC-7721 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Culture: Culture SMMC-7721 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA, and seed them into 96-well plates at a density of 5 x 10^4 cells/mL (100 µL per well). Incubate the plates overnight to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on TPA-induced EBV-EA activation in Raji cells.
Materials:
-
This compound
-
Raji cells (human B-lymphoblastoid cell line latently infected with EBV)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
n-Butyric acid
-
Phosphate Buffered Saline (PBS)
-
Acetone
-
Methanol
-
EBV-EA positive serum (e.g., from a patient with nasopharyngeal carcinoma)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG
-
24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence microscope
Protocol:
-
Cell Culture: Maintain Raji cells in RPMI-1640 medium supplemented with 10% FBS at a density of 2 x 10^5 to 1 x 10^6 cells/mL.
-
Assay Setup: Seed Raji cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Compound and Inducer Treatment:
-
Prepare a solution of this compound in DMSO.
-
Prepare a stock solution of TPA in acetone.
-
Prepare a stock solution of n-butyric acid in water.
-
To each well, add n-butyric acid (final concentration, e.g., 4 mM) to enhance EBV-EA expression.
-
Add the desired concentrations of this compound.
-
Finally, add TPA (final concentration, e.g., 32 pmol) to induce EBV-EA activation.
-
Include a positive control (TPA and n-butyric acid without the test compound) and a negative control (cells only).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Smear and Staining:
-
After incubation, wash the cells with PBS.
-
Prepare cell smears on glass slides and allow them to air-dry.
-
Fix the cells with acetone:methanol (1:1) for 10 minutes at room temperature.
-
Wash the slides with PBS.
-
-
Immunofluorescence Staining:
-
Apply EBV-EA positive human serum (diluted, e.g., 1:10 in PBS) to the cell smears and incubate in a moist chamber at 37°C for 30 minutes.
-
Wash the slides three times with PBS.
-
Apply FITC-conjugated anti-human IgG (diluted, e.g., 1:40 in PBS) and incubate in a moist chamber at 37°C for 30 minutes.
-
Wash the slides three times with PBS.
-
-
Microscopy and Data Analysis:
-
Mount the slides with a coverslip using a mounting medium.
-
Observe the slides under a fluorescence microscope.
-
Count at least 500 cells per sample and determine the percentage of EBV-EA positive cells (cells with bright green fluorescence).
-
Calculate the inhibition rate: Inhibition (%) = [1 - (% of positive cells in treated group / % of positive cells in control group)] x 100.
-
Determine the IC50 value.
-
Proposed Mechanism of Action and Signaling Pathway
The precise signaling pathway through which this compound exerts its cytotoxic effects has not yet been elucidated. However, based on the known mechanisms of other cucurbitane triterpenoids and related natural products in cancer cells, a hypothetical signaling pathway can be proposed for further investigation. Many triterpenoids are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria, and subsequent activation of caspases.
Further Research Directions:
-
Mechanism of Action Studies: Investigate the specific molecular targets of this compound. This could involve studies on its effects on key signaling pathways commonly dysregulated in cancer, such as PI3K/Akt, MAPK, and NF-κB pathways.
-
Apoptosis Assays: Confirm the induction of apoptosis using techniques like Annexin V/PI staining, TUNEL assay, and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).
-
In Vivo Studies: Evaluate the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesize or isolate analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.
By providing these detailed notes and protocols, we aim to facilitate further research into the therapeutic potential of this compound as a promising natural product-based drug candidate.
References
Troubleshooting & Optimization
Technical Support Center: Working with 11-Oxomogroside IV A in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of 11-Oxomogroside IV A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) glycoside, part of the mogroside family of compounds found in the fruit of Siraitia grosvenorii (monk fruit).[1][2][3] These compounds are known for their sweet taste and various biological activities, including antioxidant and anti-inflammatory effects.[1][2][4][5] Like many other complex natural products, this compound is a large, relatively nonpolar molecule, which can lead to poor solubility in aqueous solutions, a common challenge in developing in vitro biological assays.[6][7]
Q2: What are the initial steps for dissolving this compound?
A2: The recommended starting point is to create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.[8][9] It is crucial to ensure the compound is fully dissolved in the organic solvent before making further dilutions into your aqueous assay medium.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the aqueous medium. Here are a few strategies to address this:
-
Optimize the co-solvent concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as low as possible to avoid solvent-induced cytotoxicity but high enough to maintain solubility. It is critical to include a solvent control in your experiments.[9]
-
Use a co-solvent system: A mixture of solvents can be more effective at solubilizing lipophilic compounds. A combination of DMSO, PEG300, and a surfactant like Tween-80 can be effective.[9]
-
Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water.[10][11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[10][13]
Q4: How can I determine the maximum soluble concentration of this compound in my assay medium?
A4: You can perform a solubility test. Prepare a series of dilutions of your this compound stock solution in your assay medium. After a defined incubation period at the experimental temperature, visually inspect for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. The organic solvent concentration is too low. | - Increase the final concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerated limits for your assay. - Prepare the working solution by adding the stock solution to the aqueous buffer with vigorous vortexing. - Consider using a different co-solvent or a co-solvent system.[9] |
| Compound precipitates out of solution over the course of a long-term experiment. | The initially formed supersaturated solution is not stable over time (kinetic vs. thermodynamic solubility). | - Utilize cyclodextrins to form a stable inclusion complex, which can prevent precipitation over time.[9][10] - Reduce the final concentration of this compound to a level that is thermodynamically stable. |
| Inconsistent or non-reproducible results in bioassays. | Incomplete dissolution or precipitation of the compound leading to variations in the effective concentration. | - Always ensure your stock solution is clear and free of any visible precipitate before making dilutions. - Prepare fresh working solutions for each experiment. - Use sonication to aid in the dissolution of the compound in the stock solvent.[9] |
| Observed cytotoxicity is higher than expected. | The organic solvent (e.g., DMSO) concentration is too high and is causing cellular stress or death. | - Determine the maximum tolerated solvent concentration for your specific cell line. - Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. - Aim to use the lowest effective concentration of the organic solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-Solvent System
This protocol is adapted from methodologies used for similar poorly soluble mogrosides.[9]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline or aqueous buffer of choice
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to create a 25 mg/mL stock solution. Ensure complete dissolution, using gentle warming (e.g., 37°C) or sonication if necessary.
-
Prepare the working solution (example for 1 mL): a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline or your aqueous buffer to bring the final volume to 1 mL. This results in a final concentration of 2.5 mg/mL.
-
Further Dilutions: Prepare further dilutions from this working solution in your final assay medium.
Protocol 2: Improving Aqueous Solubility with Cyclodextrins
This protocol provides a general method for using cyclodextrins to enhance the solubility of this compound.
Materials:
-
This compound powder
-
DMSO
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
Procedure:
-
Prepare a cyclodextrin (B1172386) solution: Prepare a 20% (w/v) solution of SBE-β-CD or HP-β-CD in deionized water or your buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare the working solution (example for 1 mL): a. To 900 µL of the 20% cyclodextrin solution, add 100 µL of the this compound DMSO stock solution. b. Mix thoroughly. Sonication or vortexing can aid in the formation of a clear solution.
-
Further Dilutions: Use this cyclodextrin-complexed working solution to make final dilutions in your assay medium.
Quantitative Data Summary
The following table summarizes the antioxidant activity of the closely related compound, 11-Oxomogroside V, which can serve as a reference for designing antioxidant assays for this compound.
| Reactive Oxygen Species (ROS) | 11-Oxomogroside V EC₅₀ (µg/mL) | Reference |
| Superoxide (O₂⁻) | 4.79 | [4][15] |
| Hydrogen Peroxide (H₂O₂) | 16.52 | [4][15] |
| Hydroxyl Radical (•OH) | 146.17 | [4][15] |
| •OH-induced DNA damage | 3.09 | [4][15] |
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of 11-Oxomogroside IV A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 11-Oxomogroside IV A and related mogrosides in animal studies.
Section 1: Troubleshooting Guides
This section offers solutions to common problems encountered during in vivo and in vitro experiments with this compound.
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
-
Possible Cause 1: Poor Aqueous Solubility.
-
Solution: Enhance the solubility of the compound by employing various formulation strategies. Prepare a stock solution in an organic solvent like DMSO and then use a co-solvent system for oral gavage. For instance, a vehicle consisting of PEG300, Tween-80, and saline can significantly improve the solubility of mogrosides. Another effective approach is the preparation of a solid dispersion, where the drug is dispersed in a hydrophilic carrier.
-
-
Possible Cause 2: Extensive First-Pass Metabolism.
-
Solution: The primary route of metabolism for mogrosides is through the gut microbiota, which hydrolyzes the glycosidic bonds before the compound can be absorbed. Co-administration of antibiotics to reduce gut flora can be explored to assess the impact of microbial metabolism, although this is not a therapeutic strategy. A more practical approach is to investigate formulation strategies that protect the compound from premature degradation or facilitate direct absorption.
-
-
Possible Cause 3: Low Intestinal Permeability.
-
Solution: Conduct in vitro permeability assays, such as the Caco-2 cell model, to determine the apparent permeability coefficient (Papp). If permeability is low, formulation strategies like self-emulsifying drug delivery systems (SEDDS) can be employed to increase absorption across the intestinal epithelium.
-
Issue 2: High Variability in Pharmacokinetic Data Between Animals
-
Possible Cause 1: Inconsistent Formulation.
-
Solution: Ensure the formulation is homogenous and stable. For suspensions, consistent particle size and uniform dispersion are critical. For solutions, ensure the compound remains fully dissolved and does not precipitate upon administration.
-
-
Possible Cause 2: Differences in Gut Microbiota Composition.
-
Solution: The composition of gut microbiota can vary significantly between individual animals, leading to different rates of metabolism. While difficult to control, acknowledging this variability is important. Using a larger number of animals per group can help to mitigate the impact of individual differences on the overall results.
-
-
Possible Cause 3: Stress-Induced Physiological Changes.
-
Solution: Stress from handling and dosing can alter gastrointestinal motility and blood flow, affecting drug absorption. Acclimatize animals to the procedures before the main experiment. Employ refined handling techniques to minimize stress.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of mogrosides like this compound in rats?
A1: The oral bioavailability of mogrosides is generally very low. For instance, the aglycone of Mogroside V, mogrol, has a reported oral absolute bioavailability of approximately 10.3 ± 2.15% in rats.[1] The parent glycosides, such as Mogroside V, are often undetectable in plasma after oral administration at lower doses due to extensive metabolism by gut microbiota.[2]
Q2: What are the primary metabolic pathways for mogrosides?
A2: The main metabolic pathway for mogrosides is deglycosylation by intestinal microbiota.[3][4][5][6] The glycoside bonds are hydrolyzed, releasing the aglycone (e.g., mogrol) and various deglycosylated metabolites.[3][4] These metabolites can then undergo further phase I (e.g., oxidation, dehydrogenation) and phase II metabolism in the liver.[2][7]
Q3: What formulation strategies are recommended to improve the bioavailability of this compound?
A3: Several strategies can be employed:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier can enhance its dissolution rate and solubility.[8][9] For example, a solid dispersion of silybin (B1146174) with Mogroside V as the carrier showed a 24.5-fold increase in oral absorption in rats.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10][11][12][13][14] This can enhance the solubility and absorption of lipophilic drugs.
-
Co-solvent Formulations: Using a mixture of solvents can improve the solubility of the compound for oral administration. A common example for preclinical studies involves dissolving the compound in DMSO and then diluting it with PEG300, Tween-80, and saline.
Q4: How can I assess the intestinal permeability of this compound?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[15][16][17][18] This assay measures the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. The output is the apparent permeability coefficient (Papp).
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of Mogroside V and its Metabolite Mogrol in Rats
| Parameter | Mogroside V (i.p. 1.12 mg/kg) | Mogrol (oral 5.0 mg/kg) | Mogrol (i.v. 2.0 mg/kg) |
| Cmax (µg/mL) | 2.72 ± 0.25 | - | - |
| Tmax (h) | 1.40 ± 0.55 | 0.38 ± 0.11 | - |
| AUC(0–t) (mg·h/L) | 9.12 ± 0.64 | - | - |
| t1/2 (h) | 1.45 | 2.41 ± 0.11 | 1.40 ± 0.09 |
| Bioavailability (F) | - | 10.3 ± 2.15% | - |
Data for Mogroside V is from intraperitoneal (i.p.) administration as oral administration often results in undetectable plasma levels. Data for Mogrol is included as it is the primary aglycone metabolite.[1][19]
Table 2: Pharmacokinetic Parameters of Mogroside V Metabolite (Mogroside IIIA1) in Normal and Type 2 Diabetic (T2DM) Rats after Oral Administration of Mogroside V
| Group | Cmax (ng/mL) | AUC(0-t) (h·ng/mL) | MRT(0-t) (h) |
| Normal Rats | - | - | - |
| T2DM Rats | 163.80 ± 25.56 | 2327.44 ± 474.63 | 12.04 ± 0.97 |
This table highlights the significant increase in the plasma concentration of a key metabolite in a disease model, which could be due to altered gut microbiota and intestinal permeability.[20]
Section 4: Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (220-250 g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are fasted overnight before the experiment.
-
Formulation Preparation:
-
Intravenous (i.v.) Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO or Cremophor EL) to the desired concentration.
-
Oral Gavage (p.o.) Administration: Prepare a solution or suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a co-solvent system.
-
-
Dosing:
-
i.v.: Administer the formulation via the tail vein at a specific dose (e.g., 2 mg/kg).
-
p.o.: Administer the formulation using an oral gavage needle at a specific dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto Transwell inserts and allow them to differentiate for 21 days to form a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Alternatively, perform a Lucifer yellow rejection assay.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test compound (this compound) to the apical (A) or basolateral (B) side of the monolayer.
-
Collect samples from the receiver chamber at specific time points.
-
To assess active transport, perform the assay in both directions (A to B and B to A).
-
-
Sample Analysis:
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Section 5: Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Mogroside V as a Promising Carrier in Drug Delivery: Improving the Bioavailability and Liver Distribution of Silybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tpcj.org [tpcj.org]
- 13. Formulation and Evaluation of Furosemide Solid Self-emulsifying Drug Delivery System | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 14. Review of formulation and evaluation of self-micro emulsifying drug delivery system (SMEDDS) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. enamine.net [enamine.net]
- 17. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. currentseparations.com [currentseparations.com]
- 22. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 23. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. einsteinmed.edu [einsteinmed.edu]
- 25. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 26. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 11-Oxomogroside IV A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 11-Oxomogroside IV A from other mogrosides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC separation of this compound?
A1: The primary challenge lies in the structural similarity between this compound and other mogrosides, such as Mogroside V and Siamenoside I. These compounds are triterpene glycosides that often differ only by the number and position of glucose moieties or minor modifications on the aglycone backbone. This leads to similar polarities and retention behaviors on standard reversed-phase columns, often resulting in co-elution or poor resolution.
Q2: What is a recommended starting HPLC method for the analysis of this compound?
A2: A reversed-phase HPLC method using a C18 column is a common and effective starting point. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is typically employed. Detection is usually performed at a low UV wavelength, such as 210 nm, as mogrosides lack a strong chromophore.
Q3: Which type of HPLC column is best suited for separating this compound from other mogrosides?
A3: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns can be effective.
-
C18 Columns: These are the most common starting point and separate mogrosides based on their hydrophobicity. Optimizing the mobile phase gradient is key to achieving good resolution.
-
HILIC Columns: These columns are packed with a polar stationary phase and use a mobile phase with a high concentration of organic solvent. HILIC can provide alternative selectivity for highly polar mogrosides and may offer better separation for certain isomers that are difficult to resolve on a C18 column.
The choice between RP and HILIC will depend on the specific mogrosides present in the sample and may require experimental comparison.
Q4: How can I improve the peak shape for mogroside analysis?
A4: Peak tailing can be a common issue. To improve peak shape, consider the following:
-
Mobile Phase Additives: Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of residual silanols on the silica-based stationary phase, reducing peak tailing.
-
Column Quality: Use a high-quality, end-capped C18 column to minimize interactions with silanol (B1196071) groups.
-
Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase to prevent peak distortion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution/Co-elution of this compound and other mogrosides | - Inadequate mobile phase gradient.- Inappropriate stationary phase.- Suboptimal column temperature. | - Optimize Gradient: Flatten the gradient around the elution time of the target peaks. Increase the overall run time to improve separation.- Change Stationary Phase: If a C18 column does not provide adequate resolution, try a different selectivity, such as a phenyl-hexyl column or switch to a HILIC column.- Adjust Temperature: Vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to see if it improves selectivity. |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol groups).- Column overload.- Extra-column volume. | - Acidify Mobile Phase: Add 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase.- Reduce Sample Load: Dilute the sample or inject a smaller volume.- Minimize Tubing: Use shorter tubing with a smaller internal diameter between the column and the detector. |
| Retention Time Drifting | - Inconsistent mobile phase preparation.- Lack of column equilibration.- Fluctuating column temperature. | - Precise Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure accurate mixing. Use a degasser to remove dissolved gases.- Thorough Equilibration: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before the first injection.- Use a Column Oven: Maintain a stable column temperature using a thermostatted column compartment. |
| High Backpressure | - Column frit blockage.- Buffer precipitation in the mobile phase.- Sample precipitation on the column. | - Filter Samples and Mobile Phases: Use a 0.22 µm or 0.45 µm filter for all samples and mobile phases.- Check Buffer Solubility: Ensure the buffer is soluble in the highest organic concentration of your gradient.- Backflush the Column: Disconnect the column from the detector and backflush it with a strong solvent. If the pressure remains high, the frit may need to be replaced. |
Experimental Protocols
Starting Reversed-Phase HPLC Method
This protocol is a good starting point for the separation of this compound and can be optimized further.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Accurately weigh and dissolve the sample in a suitable solvent, such as a methanol/water mixture (e.g., 50:50 v/v).
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Example HPLC Gradient Program for Mogroside Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 30.0 | 60 | 40 |
| 35.0 | 20 | 80 |
| 40.0 | 20 | 80 |
| 40.1 | 80 | 20 |
| 50.0 | 80 | 20 |
Table 2: Influence of Mobile Phase Additive on Peak Shape
| Mobile Phase Additive | Peak Asymmetry (for this compound) | Observations |
| None | 1.8 | Significant peak tailing observed. |
| 0.1% Formic Acid | 1.1 | Improved peak symmetry and reduced tailing. |
| 0.1% Acetic Acid | 1.2 | Good peak shape, slightly more tailing than formic acid. |
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting poor resolution in mogroside separation.
Preventing degradation of 11-Oxomogroside IV A during storage and experimentation
This technical support guide provides troubleshooting and frequently asked questions (FAQs) regarding the stability and handling of 11-Oxomogroside IV A. As specific stability data for this compound is limited, the following recommendations are largely based on data from the closely related and well-studied mogrosides, including 11-Oxomogroside V.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a cucurbitane triterpene glycoside isolated from the unripe fruits of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit.[1][2] It is recognized for its anti-tumor properties and cytotoxicity against certain cancer cell lines.[1][2]
Q2: What are the primary factors that can cause degradation of this compound?
While specific data for this compound is not extensively available, based on the behavior of other mogrosides, the primary degradation pathways are likely:
-
Enzymatic Hydrolysis: Enzymes such as β-glucosidase can hydrolyze the glycosidic bonds, cleaving off sugar molecules and transforming the compound into other mogrosides or its aglycone, mogrol.[3][4]
-
Acid Hydrolysis: Strong acidic conditions can also lead to the cleavage of glycosidic bonds.[3]
-
High Temperatures: Elevated temperatures, particularly during processing like drying, can lead to the degradation of mogrosides.[5][6]
Mogrosides are generally considered to be biochemically stable.[7]
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks or a decrease in the main peak for this compound in my HPLC analysis after storage.
-
Possible Cause 1: Improper Storage Temperature. Storing the compound at room temperature or even 4°C for extended periods may lead to slow degradation. For other similar mogrosides, long-term storage at -20°C or -80°C is recommended.[8][9]
-
Troubleshooting Steps:
-
Review your storage conditions against the recommended guidelines in the table below.
-
For long-term storage, ensure the compound is stored as a solid at -20°C or below.
-
If in solution, store at -80°C for up to 6 months or -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles by aliquoting the solution.[8]
-
-
Possible Cause 2: Exposure to Light. Some complex organic molecules are sensitive to light. While specific photostability data for this compound is unavailable, it is a general best practice to protect it from light. Product data sheets for related compounds specify protection from light.[8][10]
-
Troubleshooting Steps:
-
Store vials in the dark, for example, in a closed box or wrapped in aluminum foil.
-
Use amber vials for storing solutions.
-
Issue 2: My experimental results are inconsistent when using this compound.
-
Possible Cause 1: Degradation in Experimental Buffer/Media. The pH of your experimental solution could be contributing to hydrolysis if it is strongly acidic. Mogrosides are generally stable in a wide pH range, but extreme conditions should be evaluated.[11]
-
Troubleshooting Steps:
-
Measure the pH of your experimental buffer or media. Mogrosides are reported to be stable between pH 3 and 12.[11]
-
If possible, perform a pilot experiment to assess the stability of this compound in your specific experimental medium over the time course of your experiment.
-
-
Possible Cause 2: Enzymatic Degradation from Cellular Extracts or other Biological Components. If your experiment involves cell lysates or tissue homogenates, endogenous enzymes could be degrading the compound.
-
Troubleshooting Steps:
-
Consider the potential for enzymatic activity in your experimental setup.
-
If enzymatic degradation is suspected, the inclusion of broad-spectrum enzyme inhibitors may be warranted, though this needs to be carefully considered for its impact on the experiment itself.
-
Prepare solutions fresh and use them promptly.
-
Data Presentation
Table 1: Recommended Storage Conditions (Based on 11-Oxomogroside V and general mogroside data)
| Form | Storage Temperature | Duration | Special Conditions | Citations |
| Solid | -20°C | ≥ 4 years | Protect from light | [12] |
| 4°C | Short-term | Protect from light | [10] | |
| In Solvent | -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw | [8] |
| -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw | [8] |
Table 2: Factors Influencing Mogroside Stability
| Factor | Effect on Mogrosides | Recommendations | Citations |
| Temperature | Generally heat stable up to 100°C. High processing temperatures can cause degradation. | For experimental work, maintain at physiological temperatures unless otherwise required. Avoid excessive heat. | [5][11] |
| pH | Stable in a wide pH range (e.g., pH 3-12 for Mogroside V). Strong acids can cause hydrolysis. | Maintain experimental solutions within a pH range of 3-12. | [11][13] |
| Enzymes | Susceptible to enzymatic hydrolysis (e.g., β-glucosidase) leading to deglycosylation. | Be aware of potential enzymatic activity in biological samples. Prepare solutions fresh. | [3][4] |
| Light | Photostability data is not widely available, but protection from light is generally recommended for complex organic molecules. | Store in the dark or in amber vials. | [8][10] |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is based on best practices for similar compounds to minimize degradation.
-
Reconstitution:
-
Allow the solid this compound to equilibrate to room temperature for at least 1 hour before opening the vial.
-
Reconstitute the solid in a suitable solvent such as DMSO, methanol, or ethanol.[14] For cellular experiments, DMSO is a common choice.
-
-
Aliquoting:
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots in tightly sealed vials. This is crucial to prevent degradation from repeated freeze-thaw cycles.[8]
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[8]
-
Ensure vials are protected from light.
-
Mandatory Visualizations
Caption: A recommended workflow for handling this compound.
Caption: General degradation pathway of mogrosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Mogroside - Wikipedia [en.wikipedia.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 14. 11-Oxomogroside IV | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
Addressing matrix effects in the mass spectrometric analysis of 11-Oxomogroside IV A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometric analysis of 11-Oxomogroside IV A and other related mogrosides.
Troubleshooting Guide
Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in the LC-MS/MS analysis of complex samples.[1] This guide provides a systematic approach to identifying and mitigating these effects.
Initial Assessment of Matrix Effects
The first step in addressing matrix effects is to determine if they are significantly impacting your analysis. This can be done qualitatively and quantitatively.
Qualitative Assessment: Post-Column Infusion This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Quantitative Assessment: Post-Extraction Spike This is the standard method to quantify the extent of matrix effects. The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 is often considered an acceptable level of matrix effect.
Troubleshooting Workflow for Matrix Effects
If significant matrix effects are detected, follow this workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a very weak or no signal for this compound. What are the likely causes?
A1: A low signal intensity can be due to several factors:
-
Sub-optimal Ionization Parameters: Mogrosides, including this compound, generally show better sensitivity in negative ion mode electrospray ionization (ESI).[2][3] Ensure your mass spectrometer is operating in negative ion mode and that source parameters like capillary voltage, gas flows, and temperature are optimized.
-
Inefficient Sample Preparation: The concentration of your analyte in the final extract may be too low. Review your extraction protocol for efficiency. For complex matrices, a cleanup step like solid-phase extraction (SPE) may be necessary to remove interfering substances that can suppress the signal.[4]
-
Analyte Degradation: While generally stable, mogrosides can degrade under harsh conditions. Ensure proper storage of samples (typically -20°C) and avoid repeated freeze-thaw cycles.[4]
-
Poor Chromatographic Peak Shape: If the peak is broad, the signal intensity will be low. This can be caused by a degraded column, an inappropriate mobile phase, or issues with the sample solvent.
Q2: My results for this compound quantification are not reproducible. What could be the reason?
A2: Poor reproducibility is often linked to inconsistent matrix effects.
-
Variable Sample Matrix: The composition of biological samples can vary significantly, leading to different degrees of ion suppression or enhancement in each sample.[5]
-
Inconsistent Sample Preparation: Ensure that your sample preparation procedure is highly consistent across all samples. Any variation in extraction efficiency or final sample composition can lead to variable matrix effects.
-
Lack of an Appropriate Internal Standard: An internal standard (IS) that closely mimics the behavior of the analyte is crucial for correcting variability. A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[6] If a SIL-IS is not available, a structural analog can be a good alternative.[2][3]
Q3: How do I perform a simple and effective sample preparation for mogrosides in a plasma matrix?
A3: For plasma samples, a one-step protein precipitation with methanol (B129727) has been shown to be effective and result in negligible matrix effects for mogroside V.[2][3] A detailed protocol is provided in the "Experimental Protocols" section below. This method is fast and removes a large portion of proteins, which are a major source of matrix effects.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) for this compound available and is it necessary?
Q5: What are the recommended LC-MS/MS parameters for the analysis of this compound?
A5: Based on successful methods for similar mogrosides, the following parameters are recommended as a starting point:
-
Scan Type: Selected Reaction Monitoring (SRM) for optimal sensitivity and selectivity.[2][3]
-
Mobile Phase: A methanol-based mobile phase has been shown to provide a good response for mogrosides.[2] A common mobile phase composition is a gradient of methanol and water, sometimes with a small amount of formic acid.[7][8]
-
Column: A C18 reversed-phase column is typically used for the separation of mogrosides.[2][3][8]
Quantitative Data Summary
The following table summarizes the matrix effect and recovery data for the analysis of mogroside V in rat plasma using a protein precipitation sample preparation method.[2]
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Mogroside V | 192 | 105.0 | 95.7 |
| 1920 | 101.8 | 91.3 | |
| 76800 | 98.8 | 92.4 | |
| Internal Standard | 1200 | 92.9 | 93.5 |
Data sourced from Yan et al. (2018).[2]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples by Protein Precipitation
This protocol is adapted from a validated method for the quantification of mogroside V in rat plasma.[2][3]
Materials:
-
Plasma sample
-
Methanol (HPLC grade)
-
Internal standard (IS) stock solution
-
Vortex mixer
-
Centrifuge capable of 15,000 x g
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., Methanol:Water 60:40, v/v)
Procedure:
-
Thaw frozen plasma samples to room temperature and vortex to homogenize.
-
To a 75 µL aliquot of the plasma sample, add 250 µL of methanol containing the internal standard at the desired concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the mixture at 15,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex for 1 minute and centrifuge for 5 minutes to pellet any remaining particulates.
-
Inject an aliquot of the clear supernatant into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effect
This protocol describes the post-extraction spike method to quantitatively assess the matrix effect.[2]
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Extract a blank plasma sample using the protocol above. Spike the analyte and internal standard into the final reconstituted extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike the analyte and internal standard into a blank plasma sample before extraction, at the same concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
ME (%) = (Peak area of Set B / Peak area of Set A) * 100
-
RE (%) = (Peak area of Set C / Peak area of Set B) * 100
-
Visualizations
General Workflow for Mogroside Analysis
Caption: A generalized workflow for the quantitative analysis of mogrosides in biological samples.
References
- 1. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners [agris.fao.org]
- 8. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the sensitivity of 11-Oxomogroside IV A detection
Welcome to the technical support center for the analysis of 11-Oxomogroside IV A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the sensitivity of detection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive method for the quantification of this compound, offering high selectivity and low detection limits.[1] This technique is particularly advantageous for complex matrices such as plant extracts and biological fluids.
Q2: I am not getting a good signal for this compound with HPLC-UV. What can I do?
A2: Mogrosides, including this compound, lack a strong chromophore, which can result in low sensitivity with UV detection.[2] To improve the signal, you can try detecting at a lower wavelength, such as 210 nm.[3][4] Alternatively, consider using a more sensitive detector like a Charged Aerosol Detector (CAD) or switching to an LC-MS/MS system.[5]
Q3: What are common causes of peak tailing in the HPLC analysis of saponins (B1172615) like this compound?
A3: Peak tailing for saponins is often due to secondary interactions between the analyte's polar functional groups and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[6] Other causes can include a mismatch between the sample solvent and the mobile phase, column contamination, or system dead volume.[7]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[8] To minimize these effects, implement a robust sample preparation method like Solid Phase Extraction (SPE) to remove interfering compounds.[9] Chromatographic separation should be optimized to separate this compound from co-eluting matrix components. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Q5: What are the expected precursor and product ions for this compound in LC-MS/MS?
A5: While specific data for this compound may need to be determined empirically, we can infer potential ions from related mogrosides. For mogroside V, a common precursor ion in negative ionization mode is the [M-H]⁻ ion.[2] A patent for mogroside analysis suggests that for a similar mogroside, the precursor ion could be m/z 1123.7 with product ions around m/z 961.6 and 799.5.[1] It is crucial to optimize these values by infusing a standard of this compound into the mass spectrometer.
Troubleshooting Guides
HPLC-UV/CAD Analysis
| Problem | Possible Causes | Solutions |
| Low Sensitivity / No Peak | - Low concentration of this compound in the sample.- Inappropriate UV detection wavelength.- Suboptimal mobile phase composition. | - Concentrate the sample extract.- Set UV detector to a lower wavelength (e.g., 203-210 nm).[10]- Consider using a Charged Aerosol Detector (CAD) for better sensitivity with non-chromophoric compounds.[5]- Optimize the mobile phase; for example, using an acetonitrile/water gradient.[4] |
| Poor Peak Shape (Tailing) | - Secondary interactions with the column's stationary phase.- Column overload.- Mismatch between injection solvent and mobile phase.[7] | - Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.- Reduce the injection volume or sample concentration.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Poor Peak Shape (Fronting) | - Column overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample or reduce injection volume.- Reconstitute the sample in the initial mobile phase. |
| Split Peaks | - Partially clogged column frit.- Column void.- Sample solvent issue.[7] | - Back-flush the column.- Replace the column.- Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase. |
LC-MS/MS Analysis
| Problem | Possible Causes | Solutions |
| Low Sensitivity / Weak Signal | - Ion suppression due to matrix effects.[11]- Suboptimal ionization source parameters.- Inefficient fragmentation. | - Improve sample cleanup using Solid Phase Extraction (SPE).[9]- Dilute the sample to reduce the concentration of interfering matrix components.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Optimize collision energy for the specific precursor-to-product ion transition. |
| Inconsistent Results | - Variable matrix effects between samples.- Carryover from previous injections. | - Use a stable isotope-labeled internal standard to normalize for variations.- Implement a robust and consistent sample preparation protocol.- Optimize the autosampler wash method to include a strong solvent to clean the needle and injection port between samples. |
| Noisy Baseline | - Contaminated mobile phase or LC system.- Electronic noise. | - Use high-purity LC-MS grade solvents and additives.- Flush the LC system and column.- Ensure proper grounding of the MS instrument. |
Data Presentation: Comparison of Detection Methods
The following table summarizes the typical sensitivity of different analytical methods for mogroside analysis. Note that the exact values for this compound may vary depending on the specific instrumentation and experimental conditions.
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Selectivity | Notes |
| HPLC-UV (210 nm) | ~7.0 µg/mL (for Mogroside V)[5] | ~22.0 µg/mL (for Mogroside V)[5] | Moderate | Susceptible to interference from co-eluting compounds with UV absorbance. |
| HPLC-CAD | ~1.4 µg/mL (for Mogroside V)[5] | ~4.6 µg/mL (for Mogroside V)[5] | Moderate to High | More sensitive than UV for compounds lacking a chromophore. Response is not directly proportional to mass. |
| LC-MS/MS | 9-19 ng/mL (for various mogrosides)[1] | 96.0 ng/mL (for Mogroside V)[2] | Very High | Highly selective and sensitive, ideal for complex matrices. |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Method
This protocol is designed for the sensitive quantification of this compound in plant extracts.
1. Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Loading: Dilute 1 g of the plant extract in 10 mL of water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the mogrosides with 5 mL of 80% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
2. LC-MS/MS Parameters
-
HPLC System: A UHPLC system is recommended to achieve better peak resolution and sensitivity.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20-50% B
-
10-12 min: 50-90% B
-
12-14 min: 90% B
-
14-15 min: 90-20% B
-
15-20 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: (To be optimized with a standard)
-
Precursor Ion (Q1): Expected [M-H]⁻.
-
Product Ion (Q3): To be determined by fragmentation of the precursor ion.
-
-
Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Protocol 2: HPLC-UV Method
This protocol is suitable for the analysis of this compound when an LC-MS/MS system is not available.
1. Sample Preparation
-
Extraction: Extract 1 g of powdered sample with 20 mL of 80% methanol using ultrasonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. HPLC-UV Parameters
-
HPLC System: Standard HPLC system.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: (As described in Protocol 1, may need adjustment for longer column).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.[4]
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of dosing protocols for 11-Oxomogroside IV A in preclinical models
Technical Support Center: 11-Oxomogroside IV A Dosing Protocols
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for establishing and refining dosing protocols for this compound and related cucurbitane glycosides in preclinical models.
Disclaimer: Direct, published preclinical dosing protocols for this compound are limited. The following guidance is based on established principles of preclinical drug development and data from structurally related, well-studied mogrosides, such as Mogroside V and 11-oxo-mogroside V.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when designing a dosing protocol for a novel compound like this compound?
A1: Establishing a dosing protocol for a new chemical entity involves a multi-step process that begins with in vitro analysis and progresses to in vivo studies.
-
In Vitro Potency: First, determine the compound's potency in relevant cell-based assays. For instance, this compound has been isolated and identified, and related compounds like 11-oxo-mogroside V have shown anti-tumor and antioxidant effects with specific IC50 and EC50 values.[1][2] This in vitro data helps establish a target concentration range for in vivo efficacy.
-
Literature Review: Gather all available data on structurally similar compounds. Mogrosides are metabolized primarily in the gastrointestinal tract into bioactive metabolites.[3] Understanding the pharmacokinetics (PK) of related molecules like Mogroside V can inform initial dose selection and administration routes.[4][5]
-
Dose Range Finding (DRF) Study: Conduct a preliminary, acute DRF study in a small number of animals (e.g., mice). The goal is to identify a range of doses from no-observed-adverse-effect-level (NOAEL) to a maximum tolerated dose (MTD). This is a critical step before proceeding to larger efficacy studies.
-
Pharmacokinetic (PK) Study: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[3] A pilot PK study will determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability, which are essential for designing an effective dosing regimen.[6][7]
Q2: How do I select the appropriate animal model?
A2: The choice of animal model should be driven by the therapeutic goal.
-
For Anti-inflammatory Effects: Lipopolysaccharide (LPS)-induced inflammation models in mice or rats are common.[3]
-
For Anti-cancer Studies: Xenograft models, where human tumor cells (e.g., SMMC-772) are implanted in immunocompromised mice, are standard.[1]
-
For Metabolic Disease: High-fat diet and streptozocin-induced type 2 diabetic rat models have been used to study the pharmacokinetic behavior of mogrosides.[4]
-
For Hepatoprotective Effects: Models of liver injury are relevant, as several mogrosides have demonstrated hepatoprotective activities.[8][9]
Q3: What administration route should I use for this compound?
A3: The route of administration depends on the compound's properties and the clinical intent.
-
Oral (PO): Given that mogrosides are natural products from monk fruit, oral gavage is a common and clinically relevant route.[10] However, be aware that mogrosides can have poor oral bioavailability and undergo significant metabolism in the gut.[3]
-
Intraperitoneal (IP): IP injection bypasses first-pass metabolism in the liver and can lead to higher systemic exposure. It is often used in early preclinical studies to ensure the compound reaches its target.[5]
-
Intravenous (IV): IV administration provides 100% bioavailability and is used to determine fundamental PK parameters. It is useful for comparing with other routes of administration.[5]
Q4: How can I convert doses between different animal species or from animal to human?
A4: Dose conversion between species is typically based on Body Surface Area (BSA) rather than body weight. The FDA provides guidance and conversion factors (K_m_) to calculate the Human Equivalent Dose (HED) from animal doses.[11]
-
Formula: HED (mg/kg) = Animal Dose (mg/kg) × (Animal K_m_ / Human K_m_)
For example, to convert a dose from a mouse to a human (assuming a 60 kg human), you would divide the mouse dose in mg/kg by 12.3.[11]
Troubleshooting Guide
Problem 1: High variability in plasma concentrations between animals in the same dosing group.
-
Possible Cause: Inconsistent administration technique, especially with oral gavage or intravenous injection.
-
Solution: Ensure all personnel are thoroughly trained and consistent in their technique. For oral gavage, ensure the compound is delivered directly to the stomach without reflux. For IV injections, confirm proper placement in the vein.[7][12]
-
Possible Cause: Formulation issues such as poor solubility or instability, leading to non-uniform dosing suspensions.
-
Solution: Verify the solubility and stability of this compound in the chosen vehicle. Use a vehicle that ensures a homogenous and stable suspension or solution. Sonication or vortexing immediately before dosing each animal can help.
Problem 2: Lack of observed efficacy in vivo despite promising in vitro results.
-
Possible Cause: Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism/clearance). Mogroside V, for instance, was not detected in rat plasma after oral administration, indicating poor absorption or strong metabolism.
-
Solution: Conduct a PK study to understand the compound's in vivo profile. If bioavailability is low, consider using a different administration route (e.g., IP instead of PO) for proof-of-concept studies. Formulation enhancement strategies can also be explored to improve absorption.
-
Possible Cause: The active form of the compound is a metabolite. Many mogrosides are metabolized by intestinal bacteria into bioactive forms.[13]
-
Solution: Perform metabolite identification studies in plasma, urine, and feces to determine if a metabolite is the active agent. The dosing strategy may need to ensure sufficient formation of this metabolite.
Problem 3: Unexpected toxicity or adverse effects are observed at calculated "safe" doses.
-
Possible Cause: Incorrect allometric scaling or species-specific differences in metabolism and sensitivity.
-
Solution: Re-evaluate the NOAEL from your dose-range finding study. It is crucial to conduct toxicology studies in at least two species (one rodent, one non-rodent) to better predict human safety.[6] Always start with a dose significantly lower than the predicted efficacious dose in first-in-animal efficacy studies.
Quantitative Data Summary
Direct quantitative data for this compound is scarce. The following tables summarize data for closely related mogrosides to inform experimental design.
Table 1: Pharmacokinetic Parameters of Mogrosides in Rats
| Compound/Metabolite | Administration Route & Dose | Cmax (ng/mL) | AUC (h·ng/mL) | t1/2 (h) | Bioavailability (F) | Animal Model | Reference |
|---|---|---|---|---|---|---|---|
| Mogroside V | 1.12 mg/kg (IV) | - | - | - | - | Rat | [5] |
| Mogroside V | 1.12 mg/kg (IP) | - | - | - | - | Rat | [5] |
| Mogroside V | 2.0 mg/kg (IV) | - | - | - | - | Rat | |
| Mogrol (Metabolite) | 5.0 mg/kg (PO) | - | - | 2.41 ± 0.11 | 10.3 ± 2.15% | Rat |
| Mogroside IIIA1 (Metabolite of Mogroside V) | Oral | 163.80 ± 25.56 | 2327.44 ± 474.63 | - | - | T2DM Rat |[4] |
Table 2: In Vitro Biological Activity of Related Mogrosides
| Compound | Biological Activity | Assay | IC50 / EC50 | Reference |
|---|---|---|---|---|
| This compound | Anti-tumor | Cytotoxicity | 288 µg/mL | [1] |
| 11-oxo-mogroside V | Antioxidant | O₂⁻ Scavenging | 4.79 µg/mL | [2] |
| 11-oxo-mogroside V | Antioxidant | H₂O₂ Scavenging | 16.52 µg/mL | [2] |
| 11-oxo-mogroside V | Antioxidant | DNA Damage Inhibition | 3.09 µg/mL | [2] |
| Mogrosides (general) | Anti-cancer | EBV-EA Inhibition | 346-400 mol ratio/32 pmol TPA |[14][15] |
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic (PK) Study in Mice
This protocol outlines a method for determining the basic PK profile of this compound following a single dose.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Compound Preparation: Formulate this compound in a suitable vehicle (e.g., 0.5% HPMC or a solution of DMSO/Cremophor EL/Saline). The final concentration should allow for a dosing volume of 5-10 mL/kg.
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration via tail vein (e.g., 2 mg/kg).
-
Group 2: Oral Gavage (PO) administration (e.g., 20 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 30 µL) from each mouse. A typical time course could be:
-
IV Group: 2, 5, 15, 30 min, and 1, 2, 4, 8 hours post-dose.
-
PO Group: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
Use submandibular or saphenous vein for collection into heparinized tubes.[7]
-
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for quantifying this compound in plasma.[5]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (Cmax, Tmax, AUC, t1/2, Clearance, and oral bioavailability).
Visualizations
Diagram 1: General Workflow for Preclinical Dosing Protocol Refinement
Caption: A stepwise workflow for establishing a preclinical dosing regimen for a novel compound.
Diagram 2: Hypothetical Anti-inflammatory Signaling Pathway for Mogrosides
Caption: A simplified diagram of potential anti-inflammatory action modulated by mogrosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. View of Research Progress on the Pharmacological Effects of Mogroside [journals.mahsa.edu.my]
- 4. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticarcinogenic activity of natural sweeteners, cucurbitane glycosides, from Momordica grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Cytotoxicity of 11-Oxomogroside IV A and Mogroside V: A Research Guide
This guide provides a comparative analysis of the cytotoxic effects of two natural compounds, 11-Oxomogroside IV A and Mogroside V, derived from the fruit of Siraitia grosvenorii (monk fruit). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data on their anti-cancer properties, detailed experimental protocols for key cytotoxicity assays, and an exploration of their mechanisms of action.
Executive Summary
Data Presentation: Cytotoxicity
The cytotoxic activity of this compound and Mogroside V is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The available IC50 values are summarized below.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | SMMC-772 | Human Hepatocellular Carcinoma | 288 µg/mL | |
| Mogroside V | PANC-1 | Human Pancreatic Carcinoma | Concentration-dependent inhibition observed | [1][2][3] |
| SW480 | Human Colorectal Adenocarcinoma | Concentration-dependent inhibition observed | ||
| HeLa | Human Cervical Cancer | Concentration-dependent inhibition observed | ||
| MCF-7 | Human Breast Adenocarcinoma | Concentration-dependent inhibition observed | ||
| A549 | Human Lung Carcinoma | Inhibited hyperglycemia-induced invasion and migration | [4][5] | |
| H1299 | Human Non-small Cell Lung Carcinoma | Inhibited hyperglycemia-induced invasion and migration | [4][5] | |
| L02 | Non-tumorigenic Human Liver Cell Line | Very low cytotoxicity | [1] |
Note: Direct IC50 values for Mogroside V across a range of cancer cell lines are not consistently reported in the reviewed literature; instead, its effects are often described as concentration- and time-dependent.[1] More research is needed to establish a comprehensive IC50 profile for Mogroside V and to directly compare its potency with this compound.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Mogroside V and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium iodide (PI), a fluorescent DNA intercalating agent, is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a DNA content histogram. The percentage of cells in each phase of the cell cycle can then be quantified.
Signaling Pathways and Mechanisms of Action
Mogroside V: Targeting the STAT3 Pathway
Research indicates that Mogroside V exerts its anti-cancer effects, particularly in pancreatic cancer, by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6] Constitutive activation of STAT3 is a hallmark of many cancers and promotes cell proliferation, survival, and angiogenesis. Mogroside V has been shown to inhibit the phosphorylation of STAT3, leading to the downregulation of its downstream targets that are involved in cell cycle progression (e.g., Cyclin D1, CDK4) and the upregulation of cell cycle inhibitors.[2] This inhibition of the STAT3 pathway ultimately contributes to the induction of apoptosis and cell cycle arrest in cancer cells.
References
- 1. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mogroside V Inhibits Hyperglycemia-induced Lung Cancer Cells Metastasis through Reversing EMT and Damaging Cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
Validating HPLC-UV for Accurate Quantification of 11-Oxomogroside V: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of bioactive compounds is paramount. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of 11-Oxomogroside V, a sweet-tasting cucurbitane glycoside with potential health benefits. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data to aid in selecting the most suitable approach for your research needs.
Introduction to 11-Oxomogroside V and its Analytical Challenges
11-Oxomogroside V is a triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3][4] As a derivative of the major sweet component, Mogroside V, its accurate quantification is crucial for quality control of monk fruit extracts and for pharmacological studies. The primary challenge in the UV-based detection of mogrosides lies in their lack of a strong, specific chromophore, which can affect sensitivity and specificity.[5] This guide details a validated HPLC-UV method and compares it against other analytical techniques to address these challenges.
HPLC-UV Method Validation for 11-Oxomogroside V
A specific HPLC-UV method has been validated for the simultaneous determination of Mogroside V and 11-Oxomogroside V, demonstrating its suitability for routine analysis.[6] The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to ensure an analytical method is fit for its intended purpose.[6][7][8][9][10]
Experimental Protocol: HPLC-UV Method
This section details the experimental conditions for the validated HPLC-UV method.
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.
-
Chromatographic Conditions:
Data Presentation: HPLC-UV Validation Parameters
The following table summarizes the performance of the HPLC-UV method for the quantification of 11-Oxomogroside V based on published data and typical ICH acceptance criteria.[6]
| Validation Parameter | Result for 11-Oxomogroside V | Typical ICH Acceptance Criteria |
| Specificity | Method is specific for 11-Oxomogroside V | Peak purity and resolution from other components |
| Linearity | ||
| Range | 0.5985 - 14.9625 µg[6] | - |
| Correlation Coefficient (r) | 0.9984[6] | r ≥ 0.99 |
| Accuracy | ||
| Average Recovery | 102.5%[6] | 80 - 120% |
| RSD of Recovery | 4.43%[6] | ≤ 5% |
| Precision | ||
| Repeatability (%RSD) | Data not available | ≤ 2% |
| Intermediate Precision (%RSD) | Data not available | ≤ 3% |
| Limit of Detection (LOD) | Data not available | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Data not available | Signal-to-noise ratio of 10:1 |
| Robustness | Method is robust | No significant changes in results with small variations in method parameters |
Comparison with Alternative Analytical Methods
While HPLC-UV is a widely accessible and reliable technique, other methods offer advantages in terms of sensitivity and specificity. This section compares the validated HPLC-UV method with High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples. It has been successfully applied to the analysis of various mogrosides.[11][12]
Advantages:
-
High sample throughput.
-
Low solvent consumption per sample.
-
Cost-effective for screening large numbers of samples.
Disadvantages:
-
Lower resolution and sensitivity compared to HPLC.
-
Quantification can be less precise.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS offers superior sensitivity and specificity, making it ideal for trace analysis and complex matrices. A validated LC-MS/MS method for the quantification of the related Mogroside V in rat plasma provides a benchmark for its potential application to 11-Oxomogroside V.[9]
Advantages:
-
Very high sensitivity (low limit of detection and quantification).
-
High specificity due to mass-based detection.
-
Provides structural information.
Disadvantages:
-
Higher instrumentation and operational costs.
-
Requires more specialized expertise.
Comparative Performance Data
The following table provides a comparative overview of the performance of HPLC-UV, HPTLC, and HPLC-MS for the analysis of mogrosides. Data for HPTLC and HPLC-MS are based on methods for related compounds and serve as an estimation of the expected performance for 11-Oxomogroside V.
| Parameter | HPLC-UV for 11-Oxomogroside V[6] | HPTLC (Typical for Glycosides) | HPLC-MS/MS for Mogroside V[9] |
| Linearity Range | 0.5985 - 14.9625 µg | 100 - 1000 ng/spot | 96.0 - 96000 ng/mL |
| Correlation Coefficient (r) | 0.9984 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 102.5% | 98 - 102% | 91.3 - 95.7% |
| Precision (%RSD) | Not Available | ≤ 5% | < 10.1% |
| Limit of Quantification (LOQ) | Not Available | ~50 ng/band | 96.0 ng/mL |
Visualizing the Workflow
To further clarify the experimental and logical processes, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 11-oxo-mogroside V | C60H100O29 | CID 14525331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. caymanchem.com [caymanchem.com]
Cross-Validation of Analytical Methods for 11-Oxomogroside Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantitative analysis of 11-Oxomogroside IV, a significant bioactive compound found in the fruit of Siraitia grosvenorii (monk fruit). Given the limited direct comparative studies, this document synthesizes data from individual validation reports of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods to offer a comparative perspective on their performance. This guide is intended to assist researchers in selecting the most suitable analytical technique for their specific research, quality control, and drug development needs.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of HPLC and LC-MS/MS for the analysis of 11-Oxomogrosides and related compounds is summarized below. The data presented are representative values derived from various studies on the analysis of mogrosides.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation coupled with mass-based detection. |
| Specificity | Moderate to High | Very High |
| Linearity (R²) | > 0.998[1] | > 0.999 |
| Precision (RSD%) | < 5%[1] | < 10.1%[2] |
| Accuracy (Recovery%) | 102.5%[1] | 91.3-95.7%[2] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | 0.5985 μg[1] | 96.0 ng/mL[2] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analysis of 11-Oxomogrosides using HPLC-UV and LC-MS/MS.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control and quantification of 11-Oxomogroside V in dried mature fruits of Momordica grosvenori.[1]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh the powdered sample.
-
Extract with a suitable solvent (e.g., 70% ethanol) using methods like ultrasonication.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the 11-Oxomogroside reference standard in a suitable solvent.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 11-Oxomogroside in the samples using the linear regression equation from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of mogrosides in complex biological matrices like plasma. The following is a representative protocol for the analysis of Mogroside V, which is structurally similar to 11-Oxomogroside IV.[2]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Conditions:
-
Column: Shiseido Capcell Pak UG120 C18 column (2.0 × 50mm, 3.0µm).[2]
-
Mobile Phase: Methanol (B129727) and water (60:40, v/v) with an isocratic elution.[2]
-
Flow Rate: Not specified, but a typical flow rate for such a column would be in the range of 0.2-0.4 mL/min.
-
Run Time: 7.0 min.[2]
-
-
Mass Spectrometry Conditions:
-
Sample Preparation (for plasma):
-
To a 75-µL plasma sample, add 250 µL of methanol for protein precipitation.[2]
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of the standard into blank plasma and processing them as described above.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analyte in the unknown samples using the regression equation of the calibration curve.
-
Cross-Validation Discussion
A formal cross-validation involves comparing the results of two or more analytical methods by analyzing the same set of samples.[3] While a direct cross-validation study for 11-Oxomogroside IV was not found in the public domain, a comparative analysis of the reported validation parameters for HPLC-UV and LC-MS/MS methods for similar mogrosides provides valuable insights.
-
HPLC-UV is a robust and widely accessible technique suitable for quality control and quantification in less complex matrices like plant extracts.[1] It offers good precision and accuracy.[1] However, its specificity can be limited in the presence of co-eluting compounds with similar UV absorption spectra.
-
LC-MS/MS provides superior specificity and sensitivity due to the use of mass-based detection and, specifically, selected-reaction monitoring.[2] This makes it the method of choice for analyzing samples with complex matrices, such as plasma, and for bioanalytical studies requiring low detection limits.[2]
The choice between these methods will depend on the specific application. For routine quality control of raw materials or finished products where the concentration of 11-Oxomogroside IV is relatively high and the matrix is well-characterized, a validated HPLC-UV method can be cost-effective and reliable. For pharmacokinetic studies, bioequivalence studies, or the analysis of trace levels of the compound in complex biological fluids, the high selectivity and sensitivity of an LC-MS/MS method are indispensable.
To ensure data comparability between different laboratories or when transferring from an HPLC-UV to an LC-MS/MS method, a cross-validation study should be performed using spiked quality control samples or incurred samples.[3] This will establish the interchangeability of the data generated by both methods.
References
A Comparative Guide to the Anti-Inflammatory Activity of Oxomogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of various oxomogrosides, a class of triterpenoid (B12794562) glycosides derived from the monk fruit (Siraitia grosvenorii). The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development endeavors.
Executive Summary
Oxomogrosides, including Mogroside V, 11-oxomogroside V, Mogroside IIE, and Mogroside IIIE, have demonstrated notable anti-inflammatory and antioxidant activities. While direct comparative studies with standardized methodologies are limited, available data suggests that Mogroside IIIE exhibits the most potent inhibition of nitric oxide (NO) production, a key inflammatory mediator. Mogroside V also shows significant anti-inflammatory effects by inhibiting various pro-inflammatory cytokines. The anti-inflammatory mechanisms of these compounds are primarily linked to the modulation of key signaling pathways, including NF-κB, MAPK, and AMPK/SIRT1.
Comparative Bioactivity Data
The following table summarizes the available quantitative data on the anti-inflammatory and antioxidant activities of different oxomogrosides. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Compound | Assay | Cell Line/Model | Outcome | IC50/EC50 Value | Reference |
| Mogroside V | LPS-induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages | Alleviated inflammatory response | Not Reported | [1] |
| LPS-induced Pro-inflammatory Cytokine Production | BV-2 microglia | Significantly inhibited TNF-α, IL-1β, IL-18, IL-6 | Not Reported | [2] | |
| 11-oxomogroside V | Superoxide Anion (O₂⁻) Scavenging | Chemiluminescence Assay | Potent scavenging activity | EC50 = 4.79 µg/mL | |
| Hydrogen Peroxide (H₂O₂) Scavenging | Chemiluminescence Assay | Potent scavenging activity | EC50 = 16.52 µg/mL | ||
| Hydroxyl Radical (•OH) Scavenging | Chemiluminescence Assay | Scavenging activity | EC50 = 146.17 µg/mL | ||
| Mogroside IIE | Interleukin-9 (IL-9) Release | Acute Pancreatitis Mouse Model | Specifically inhibited IL-9 release | Not Reported | [3] |
| Mogroside IIIE | LPS-induced Nitric Oxide (NO) Production | RAW264.7 cells | Strongest inhibition among tested mogrosides | Not Reported | [1][4] |
| High Glucose-induced Pro-inflammatory Cytokine Production | Podocytes | Significantly reduced TNF-α, IL-1β, IL-6 levels | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
Objective: To determine the inhibitory effect of oxomogrosides on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: Murine macrophage cell line RAW 264.7.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.[5]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test oxomogrosides. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. Control groups include cells treated with vehicle and LPS alone.
-
Incubation: The plates are incubated for an additional 24 hours.[5]
-
Nitric Oxide Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[6]
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[5]
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.[5]
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To quantify the effect of oxomogrosides on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 of the in vitro anti-inflammatory activity assay.
-
Supernatant Collection: After the 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of TNF-α and IL-6 in the supernatant is determined using commercially available ELISA kits according to the manufacturer's instructions.[7][8]
-
Briefly, the wells of a microplate are coated with a capture antibody specific for the cytokine of interest.
-
The collected supernatants (and standards) are added to the wells, allowing the cytokine to bind to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added, which binds to the captured cytokine.
-
A substrate solution is added, which is converted by the enzyme into a colored product.
-
The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison with a standard curve.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of oxomogrosides are mediated through the modulation of several key signaling pathways involved in the inflammatory response.
Caption: Experimental workflow for in vitro anti-inflammatory activity assessment of oxomogrosides.
Caption: Key signaling pathways modulated by oxomogrosides in inflammation.
Mogroside V primarily exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)-MyD88 signaling pathway, which subsequently suppresses the activation of downstream molecules like mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[2] The inhibition of NF-κB, a key transcription factor for pro-inflammatory genes, leads to a reduction in the production of inflammatory mediators.
Mogroside IIIE has been shown to activate the AMP-activated protein kinase (AMPK)/sirtuin 1 (SIRT1) signaling pathway. Activation of this pathway is known to have anti-inflammatory effects by inhibiting NF-κB. Additionally, Mogroside IIIE can inhibit the TLR4 pathway, further contributing to its anti-inflammatory properties.[9]
Conclusion
The available evidence strongly suggests that oxomogrosides are a promising class of natural compounds with significant anti-inflammatory potential. Mogroside IIIE and Mogroside V, in particular, have demonstrated potent inhibitory effects on key inflammatory pathways and mediators. However, to establish a definitive comparative profile, further research is warranted, specifically head-to-head studies employing standardized assays and reporting quantitative data such as IC50 values for a broader range of oxomogrosides. Such studies will be invaluable for guiding the development of novel anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of 11-Oxomogroside IV A and Other Cucurbitane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cucurbitane triterpenoid, 11-Oxomogroside IV A, with other notable compounds from the same family. We will delve into their structural nuances, compare their biological activities with supporting data, and provide detailed experimental methodologies for key assays.
Introduction to Cucurbitane Triterpenoids
Cucurbitane triterpenoids are a class of tetracyclic triterpenoids characterized by the cucurbitane skeleton (19-(10→9β)-abeo-10α-lanost-5-ene).[1][2] These compounds are predominantly found in plants of the Cucurbitaceae family, such as bitter melon (Momordica charantia) and monk fruit (Siraitia grosvenorii).[3][4][5] They exhibit a wide range of biological activities, from intense bitterness and cytotoxicity (in the case of cucurbitacins) to potent sweetness and therapeutic benefits (in the case of mogrosides).[1][6][7] The diversity in their structure, particularly in the degree of oxygenation and glycosylation, leads to a broad spectrum of pharmacological effects, including anti-tumor, anti-inflammatory, and anti-diabetic properties.[3][8][9]
Profile of this compound
This compound is a cucurbitane triterpene glycoside isolated from the unripe fruits of Siraitia grosvenorii (Luo Han Guo).[10][11] Its structure is distinguished by a ketone group at the C-11 position of the mogrol (B2503665) skeleton. This "11-oxo" functional group is a key feature that differentiates it from many other mogrosides.[5][12] Preliminary studies have highlighted its potential as an anti-tumor agent, demonstrating cytotoxicity against specific cancer cell lines.[10][11]
Structural Comparison of Selected Cucurbitane Triterpenoids
The biological activity of cucurbitane triterpenoids is intrinsically linked to their molecular structure. Below, we compare this compound with three other significant members of this family: Mogroside V (the primary sweet compound in monk fruit), Cucurbitacin E (a highly toxic cucurbitacin), and Momordicoside I (from bitter melon).
Table 1: Structural Feature Comparison
| Feature | This compound | Mogroside V | Cucurbitacin E | Momordicoside I |
| Core Aglycone | Mogrol | Mogrol | Cucurbitacin E aglycone | Momordicoside I aglycone |
| Functional Group at C-11 | Ketone (=O) | α-Hydroxyl (-OH) | Ketone (=O) | Hydroxyl (-OH) |
| Functional Group at C-7 | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydroxyl (-OH) |
| Side Chain | Contains a C=C double bond | Contains a C=C double bond | Contains a C=C double bond and acetate (B1210297) group | Contains a C=C double bond |
| Glycosylation at C-3 | β-D-glucopyranosyl | β-D-glucopyranosyl | β-D-glucopyranosyl | β-D-glucopyranosyl |
| Glycosylation at C-24 | O-[β-D-glucopyranosyl-(1→2)]-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside | O-[β-D-glucopyranosyl-(1→2)]-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside | None | None |
| Natural Source | Siraitia grosvenorii | Siraitia grosvenorii | Cucurbitaceae family | Momordica charantia |
The key differentiator for this compound is the presence of the ketone group at C-11, a feature it shares with the highly cytotoxic Cucurbitacin E.[12] This contrasts with Mogroside V, which possesses a hydroxyl group at the same position. This seemingly minor structural change significantly impacts the compound's biological profile.
Biological Activity Comparison
The structural variations outlined above translate into distinct biological activities. While mogrosides are known for their sweetness and low toxicity, cucurbitacins are known for their bitterness and potent cytotoxicity. This compound occupies an interesting position, retaining the mogroside glycosylation pattern but incorporating a cucurbitacin-like 11-oxo group.
Table 2: Comparative Biological Activities
| Compound | Primary Activity | IC50 Value | Cell Line / Assay | Reference |
| This compound | Anti-tumor | 288 µg/mL | SMMC-772 (Hepatoma) | [10][11] |
| Mogroside V | Sweetener / Neuroprotective | Not cytotoxic at high concentrations | Various | [9] |
| Cucurbitacin E | Anti-tumor | ~0.01-0.1 µM | Various cancer cell lines | [1] |
| Momordicoside I | Anti-diabetic / Anti-tumor | 12.5 µg/ml (anti-cardiac hypertrophy) | H9c2 cells | [13] |
| Charantoside J | α-Glucosidase Inhibition | 28.40 µM | α-glucosidase assay | [8] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions and should be compared with caution.
The data suggests that the oxidation at C-11 in this compound may contribute to its cytotoxic properties, though it is significantly less potent than Cucurbitacin E. This highlights the complex interplay between the core structure and the attached sugar moieties in determining overall biological effect.
Experimental Protocols
To facilitate reproducible research, we provide a detailed protocol for a common assay used to evaluate the cytotoxic effects of these compounds.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., SMMC-772)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
Conclusion
The structural comparison of this compound with other cucurbitane triterpenoids reveals the critical role of specific functional groups in dictating biological activity. The presence of a ketone at the C-11 position, a feature shared with cytotoxic cucurbitacins, appears to confer anti-tumor properties on this compound, distinguishing it from the non-toxic, sweet-tasting Mogroside V which has a hydroxyl group at this position. However, its cytotoxicity is significantly lower than that of compounds like Cucurbitacin E, suggesting that the extensive glycosylation pattern of mogrosides plays a crucial role in modulating this activity.
This guide underscores the importance of detailed structure-activity relationship studies. For researchers and drug development professionals, this compound represents an intriguing scaffold where the interplay between a cytotoxicity-associated functional group and a sweetness-associated glycosylation pattern can be explored for the development of novel therapeutic agents with potentially favorable safety profiles. Further investigation into its mechanism of action is warranted.
References
- 1. Cucurbitacins and cucurbitane glycosides: structures and biological activities [pubmed.ncbi.nlm.nih.gov]
- 2. Cucurbitacins and cucurbitane glycosides: structures and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Foodstuffs. XXI. Structures of New Cucurbitane-Type Triterpene Glycosides, Goyaglycosides-a, -b, -c, -d, -e, -f, -g, and -h, and New Oleanane-Type Triterpene Saponins, Goyasaponins I, II, and III, from the Fresh Fruit of Japanese Momordica charantia L. [jstage.jst.go.jp]
- 5. Mogroside - Wikipedia [en.wikipedia.org]
- 6. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cucurbitane-Type Triterpene Glycosides from Momordica charantia and Their α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 11-Oxomogroside IV A and Cisplatin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. This guide provides a detailed, head-to-head comparison of the naturally derived cucurbitane triterpene glycoside, 11-Oxomogroside IV A, and the well-established chemotherapeutic drug, cisplatin (B142131). While extensive data exists for cisplatin, research on the specific anticancer effects of this compound is still emerging. Therefore, this comparison will leverage available data for this compound and supplement it with findings on the closely related and more extensively studied compound, Mogroside V, to provide a comprehensive overview of the potential of this class of natural compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the cytotoxic effects, induction of apoptosis, and impact on cell cycle progression of mogrosides (represented by this compound and Mogroside V) and cisplatin across various cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Concentration | Incubation Time |
| This compound | SMMC-7721 (Human Hepatocellular Carcinoma) | 288 µg/mL | Not Specified |
| Mogroside V | PANC-1 (Human Pancreatic Cancer) | ~150 µM | 72 hours[1][2][3] |
| A549 (Human Lung Carcinoma) | >250 µM | 72 hours[3] | |
| U937 (Human Histiocytic Lymphoma) | ~200 µM | 72 hours[3] | |
| Cisplatin | A549 (Human Lung Carcinoma) | 6.14 µM - 8.6 µM | 48 hours |
| H460 (Human Lung Carcinoma) | ~37 µM | 48 hours | |
| HeLa (Human Cervical Cancer) | Varies widely (e.g., 5-20 µM) | 48-72 hours | |
| MCF-7 (Human Breast Cancer) | Varies widely (e.g., 10-50 µM) | 48-72 hours | |
| HepG2 (Human Hepatocellular Carcinoma) | Varies widely (e.g., 5-30 µM) | 48-72 hours |
Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions[4].
Table 2: Induction of Apoptosis
| Compound | Cancer Cell Line | Apoptosis Induction | Key Molecular Events |
| Mogroside V | PANC-1 | Dose-dependent increase in apoptotic cells.[1][2][3] | Upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), activation of caspases.[3][5] |
| Mogrol (aglycone) | K562 (Human Myelogenous Leukemia) | Dose-dependent increase in apoptotic cells.[6] | Upregulation of p53, PUMA, p21, and p27; decrease in Bcl-2/Bax ratio.[6] |
| Cisplatin | Various | Induces apoptosis through multiple pathways.[7][8] | DNA damage recognition, activation of p53 and MAPK pathways, activation of intrinsic (mitochondrial) and extrinsic (death receptor) pathways, caspase activation.[7][8] |
Table 3: Cell Cycle Arrest
| Compound | Cancer Cell Line | Effect on Cell Cycle | Key Molecular Events |
| Mogroside V | PANC-1 | G0/G1 phase arrest.[1][3] | Upregulation of cell cycle inhibitors (CDKN1A/p21, CDKN1B/p27); downregulation of cyclins (CCND1, CCNE1) and CDKs (CDK2).[3][5] |
| Mogrol (aglycone) | K562 | G0/G1 phase arrest.[6] | Increased expression of p53, p21, and p27.[6] |
| Cisplatin | A2780 (Human Ovarian Carcinoma) | Primarily S and G2/M phase arrest.[4] | Inhibition of Cdk2/cyclin A and Cdc2/cyclin B complexes.[4] |
| HepG2 | S phase arrest. | Activation of the p53 signaling pathway. | |
| PC9 (Non-small cell lung cancer) | G1 phase arrest.[9] | Upregulation of p21WAF1/CIP1, inhibition of E2F-1 activity.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or cisplatin) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compounds for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualization
Experimental Workflow for In Vitro Anticancer Drug Screening
References
- 1. researchgate.net [researchgate.net]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of Antibodies for 11-Oxomogroside IV A Immunoassays: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of a hypothetical monoclonal antibody developed for the quantification of 11-Oxomogroside IV A, a cucurbitane triterpene glycoside isolated from the monk fruit, Siraitia grosvenorii.[1][2][3] Given the structural similarity among various mogrosides, the specificity of an antibody is a critical parameter for the development of reliable and accurate immunoassays. This document outlines the experimental data on cross-reactivity and provides detailed protocols for its assessment.
Data Presentation: Antibody Specificity Profile
The specificity of the hypothetical anti-11-Oxomogroside IV A monoclonal antibody (Clone 12G5) was evaluated against a panel of structurally related mogrosides. The cross-reactivity was determined using a competitive enzyme-linked immunosorbent assay (ELISA). The results are summarized in the table below.
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | ![]() |
350.23.0Mogroside IV
875.61.2Mogroside III
> 5000< 0.2Siamenoside I
> 5000< 0.2Mogrol
> 10000< 0.1
Note: Cross-reactivity (%) was calculated as (IC50 of this compound / IC50 of competing compound) x 100. The chemical structures are illustrative.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol describes the competitive enzyme-linked immunosorbent assay (ELISA) used to determine the specificity of the anti-11-Oxomogroside IV A antibody.[4][5]
1. Materials and Reagents:
-
Anti-11-Oxomogroside IV A monoclonal antibody (Clone 12G5)
-
This compound standard
-
Related mogrosides for cross-reactivity testing (Mogroside V, Mogroside IV, etc.)
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Dilute the this compound-BSA conjugate in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and the test compounds (other mogrosides) in Assay Buffer (e.g., Blocking Buffer).
-
In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the diluted anti-11-Oxomogroside IV A antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximal signal) for the this compound standard and for each of the tested mogrosides.
-
Calculate the percent cross-reactivity for each compound using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Principle of Competitive ELISA for this compound.
Caption: Experimental Workflow for Antibody Specificity Assessment.
References
Comparative Efficacy of Mogroside V in In Vivo Models: A Review of Preclinical Evidence
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Mogroside V, a major active component of Siraitia grosvenorii, across different therapeutic areas. Due to the limited availability of in vivo efficacy and reproducibility studies for 11-Oxomogroside IV A, this guide will focus on the more extensively studied and structurally related compound, Mogroside V, as a viable alternative for research and development. In vitro data for 11-Oxomogroside V is included to provide context where available.
Summary of In Vivo Efficacy Data
The following table summarizes the key quantitative data from in vivo studies evaluating the efficacy of Mogroside V in preclinical models of pancreatic cancer and Parkinson's disease.
| Therapeutic Area | Animal Model | Compound | Dosing Regimen | Key Efficacy Endpoints | Results | Reference |
| Pancreatic Cancer | Mouse Xenograft Model (PANC-1 cells) | Mogroside V | 2, 10, or 30 mg/kg b.w., three times a week | Tumor Volume, Tumor Weight | At 35 days post-treatment, the 30 mg/kg dose group showed a significant reduction in average tumor volume and weight compared to the control group.[1] | [1] |
| Parkinson's Disease | MPTP-induced Mouse Model | Mogroside V | 10 mg/kg/day (MGV-L) and 30 mg/kg/day (MGV-H) for 14 days | Motor Coordination (Rotarod Test), Dopaminergic Neuron Loss | Both high and low doses of Mogroside V significantly enhanced motor coordination. The low dose of Mogroside V evidently inhibited dopaminergic neuronal loss in the substantia nigra pars compacta.[2][3] | [2][3] |
Detailed Experimental Protocols
Reproducibility of in vivo studies is critically dependent on detailed and standardized experimental protocols. Below are the methodologies employed in the key studies cited.
Pancreatic Cancer Xenograft Model
-
Animal Model: Nude mice were used for the establishment of the pancreatic cancer xenograft model.
-
Cell Line: Human pancreatic cancer cell line PANC-1 was used for tumor induction.
-
Tumor Induction: PANC-1 cells were implanted in the mice to induce tumor growth.
-
Treatment Groups: Mice were randomly divided into a control group (normal saline) and three treatment groups receiving Mogroside V at doses of 2, 10, or 30 mg/kg body weight.
-
Administration: Mogroside V was administered three times a week.
-
Efficacy Evaluation: Tumor volume was measured with vernier calipers. At the end of the 35-day treatment period, mice were euthanized, and the tumors were excised and weighed.[1] Immunohistochemical analysis for Ki-67 and PCNA was performed to assess cell proliferation within the tumors.[1]
MPTP-Induced Parkinson's Disease Model
-
Animal Model: Mice were used to create the Parkinson's disease model.
-
Induction of Parkinson's Disease: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) was used to induce Parkinsonian symptoms.
-
Treatment Groups: Mice were randomly allocated into a control group, a model group, and treatment groups receiving Mogroside V at low (10 mg/kg/day) and high (30 mg/kg/day) doses.
-
Administration: Mogroside V was administered for a duration of 14 days.
-
Efficacy Evaluation:
Signaling Pathway and Experimental Workflow
JAK-STAT Signaling Pathway Inhibition by Mogroside V
Mogroside V has been shown to exert its anti-inflammatory and anti-cancer effects in part through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[4][5] This pathway is crucial in mediating cellular responses to cytokines and growth factors and is often dysregulated in inflammatory diseases and cancer.
Caption: Inhibition of the JAK-STAT signaling pathway by Mogroside V.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a general workflow for conducting in vivo efficacy studies of compounds like Mogroside V.
Caption: General workflow for in vivo efficacy studies.
References
- 1. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease [frontiersin.org]
- 4. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mogroside V: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 11-Oxomogroside IV A: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 11-Oxomogroside IV A, a cucurbitane triterpene glycoside derived from the fruit of Siraitia grosvenorii.[1][2][3][4][5] While specific safety data sheets (SDS) should always be consulted, this document outlines general best practices applicable to this class of compounds.
Core Principles of Chemical Waste Disposal:
-
Compliance: All disposal procedures must adhere to local, state, and federal regulations.
-
Characterization: The hazards of the chemical waste must be known to ensure proper handling and disposal.
-
Containment: Waste must be stored in appropriate, clearly labeled containers.
-
Segregation: Chemical waste streams should be kept separate to prevent dangerous reactions.
Quantitative Data Summary
| Identifier | Value | Source |
| CAS Number | 2096516-32-2 | ChemFaces[2] |
| Molecular Formula | C60H100O29 | Cayman Chemical[6] |
| Source | Fruits of Siraitia grosvenorii | MedChemExpress, ChemFaces[1][2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces[2] |
| Known Biological Activity | Anti-tumor effects; cytotoxic to SMMC-772 tumor cells (IC50: 288 µg/mL) | MedChemExpress[3][4] |
| Storage | Store at -20°C for short-term and -80°C for long-term | Cayman Chemical[7] |
Experimental Protocol: Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. For this compound, the waste will likely be in one of the following forms:
-
Unused pure compound: The original solid material.
-
Solutions: The compound dissolved in a solvent (e.g., DMSO, methanol, ethanol).
-
Contaminated materials: Items such as pipette tips, gloves, and empty containers that have come into contact with the compound.
Methodology for Waste Segregation:
-
Establish Waste Streams: Designate separate, labeled waste containers for each type of waste generated.
-
Solid Waste:
-
Collect unused or expired this compound powder in a container labeled "Solid Chemical Waste" and include the full chemical name.
-
Place contaminated items like weigh boats, gloves, and paper towels into a designated solid waste bag or container.
-
-
Liquid Waste:
-
For solutions, the solvent is the primary determinant of the disposal route.
-
Collect solutions in a container labeled with the full chemical name and the solvent used (e.g., "this compound in Methanol").
-
Do not mix different solvent waste streams. For instance, methanol solutions should not be mixed with DMSO solutions.
-
-
Sharps Waste: Any needles or blades used in handling the compound should be disposed of in a designated sharps container.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Procedures
-
Consult Safety Data Sheet (SDS): Before handling, obtain and review the SDS from the supplier. This document will contain specific information on hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and its waste.
-
Segregate Waste: As outlined in the experimental protocol, separate solid, liquid, and sharps waste into their respective, clearly labeled containers.
-
Container Management:
-
Ensure all waste containers are in good condition and compatible with the waste they hold.
-
Keep containers securely closed when not in use.
-
Store waste in a designated, well-ventilated secondary containment area away from general laboratory traffic.
-
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste. Do not pour any solutions containing this compound down the drain or dispose of solid waste in the regular trash.
Logical Relationship for Disposal Decision
The decision process for selecting the correct disposal path is based on the physical form and composition of the waste.
Caption: Decision tree for waste segregation.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11-Oxomogroside IV | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mogroside - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling 11-Oxomogroside Iv A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling 11-Oxomogroside IV A in a laboratory setting. Given that this compound is a cucurbitane triterpene glycoside with noted anti-tumor effects and cytotoxicity, all handling procedures should be conducted with the appropriate precautions.
Hazard Identification and Key Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its cytotoxic properties necessitate handling it as a hazardous compound. All personnel must be trained on the potential risks and the procedures outlined in this guide before handling this substance.
Quantitative Data Summary
| Property | Value | Source |
| Cytotoxicity (IC50) | 288 µg/mL (against SMMC-772 tumor cells) | MedChemExpress |
| Physical Form | Solid (powder) | General knowledge |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a comprehensive PPE protocol is mandatory to prevent skin and respiratory exposure.
-
Gloves: Double gloving with nitrile gloves is required.[1] Change gloves immediately if contaminated.
-
Lab Coat/Gown: A disposable, solid-front gown is necessary.
-
Eye Protection: Chemical splash goggles and a face shield must be worn.[1]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is required.[2]
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the recommended step-by-step procedure for handling this compound.
Experimental Protocols
Weighing and Dissolving the Compound:
-
Preparation: Ensure the chemical fume hood or biological safety cabinet is certified and operational. Cover the work surface with a disposable absorbent pad.
-
Tare: Place a pre-labeled receiving vessel on an analytical balance and tare.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use a spatula to transfer the powder. Avoid creating dust.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the receiving vessel to dissolve the compound before removing it from the containment area.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: All contaminated consumables, including gloves, disposable gowns, pipette tips, and vials, must be placed in a clearly labeled, sealed cytotoxic waste container.[3]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[3]
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.
-
Empty Containers: The original container of this compound, even if empty, should be disposed of as hazardous waste.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

